Triphenylantimony oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99161. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diphenylstiborylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.O.Sb/c3*1-2-4-6-5-3-1;;/h3*1-5H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBJLXBLWQKWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197199 | |
| Record name | Stibine oxide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4756-75-6 | |
| Record name | Triphenylstibine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stibine oxide, triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylantimony oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stibine oxide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylstibine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Triphenylantimony Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Triphenylantimony oxide (C₁₈H₁₅OSb). The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical process visualization.
Core Physical and Chemical Properties
This compound, also known as triphenylstibine oxide, is an organometallic compound featuring a central antimony atom bonded to three phenyl groups and one oxygen atom.[1] It is recognized for its high thermal stability and solubility in organic solvents.[2] This compound serves various roles in industrial and research settings, including as a flame retardant, a catalyst in organic synthesis, and a stabilizer in polymers.[1][2]
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅OSb | [1][2] |
| Molecular Weight | 369.07 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][2][4] |
| Melting Point | 209 °C | [5] |
| Solubility | Insoluble in water. Soluble in organic solvents. | [2] |
| CAS Number | 4756-75-6 | [1][2] |
| Purity | ≥ 95% (HPLC) | [2][4] |
| Storage Conditions | Store at 2 - 8 °C in a refrigerator. | [2][5] |
Chemical Properties
This compound exhibits notable chemical reactivity, particularly in the field of catalysis. Its key chemical attributes are outlined below.
| Property | Description | Source(s) |
| Catalytic Activity | Serves as a catalyst in organic synthesis, particularly in oxidation reactions and those involving carbon-carbon bond formation. | [1][2] |
| Stability | Exhibits high thermal stability. | [2] |
| Reactivity | Can be synthesized via the oxidation of triphenylstibine. | [6] |
Experimental Protocols
The determination of the physical and chemical properties of this compound relies on standard analytical techniques. The following sections detail the general methodologies for key experiments.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7] This is achieved by tapping the sealed end of the tube on a hard surface to ensure the sample is compact.[8]
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.[9]
-
Heating: The sample is heated rapidly to approximately 10-15 °C below its expected melting point (209 °C). The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.[5][7]
-
Observation and Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[8]
Solubility Determination
Determining the solubility of a compound in various solvents is essential for its application in reactions, formulations, and purification processes.
Methodology: Qualitative Solubility Test
-
Sample and Solvent Preparation: A small, pre-weighed amount of this compound (e.g., 25 mg) is placed in a test tube.[10]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, or an organic solvent) is added to the test tube in portions.[10]
-
Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.[10]
-
Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is considered soluble. If it remains as a solid, it is deemed insoluble. For intermediate cases, terms like "sparingly soluble" or "slightly soluble" are used.
-
pH Testing (for aqueous solutions): If the compound dissolves in water, litmus paper can be used to determine if the resulting solution is acidic, basic, or neutral.[11]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of compounds like this compound.
Methodology: Reversed-Phase HPLC
-
Sample Preparation: A standard solution of this compound is prepared by dissolving a known mass of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a specific concentration.
-
HPLC System Setup:
-
Column: A reversed-phase column (e.g., C18) is typically used for the separation of organometallic compounds.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water is commonly employed. The exact ratio is optimized to achieve good separation.
-
Detector: A UV-Vis detector is often used, set to a wavelength where this compound has strong absorbance.[12]
-
-
Analysis: A small volume of the prepared sample solution is injected into the HPLC system.[12]
-
Data Acquisition and Analysis: The chromatogram is recorded, showing peaks corresponding to different components in the sample. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.[12]
Logical Process Visualization
The synthesis of this compound provides a clear logical workflow that can be visualized. The primary method for its preparation is the oxidation of triphenylantimony (also known as triphenylstibine).
Synthesis of this compound
The following diagram illustrates the synthetic pathway from triphenylantimony to this compound.
Caption: Synthetic pathway for this compound.
Catalytic Role in Oxidation
Triphenylantimony can act as a catalyst in the air oxidation of certain organic compounds, such as the conversion of furoin to furil. While this compound is the product of triphenylantimony oxidation, the catalytic cycle involves the antimony species.
Caption: Catalytic cycle of Triphenylantimony in oxidation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. americanelements.com [americanelements.com]
- 4. labproinc.com [labproinc.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. ia800607.us.archive.org [ia800607.us.archive.org]
- 7. ursinus.edu [ursinus.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. torontech.com [torontech.com]
An In-depth Technical Guide to the Synthesis and Purification of Triphenylantimony Oxide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of triphenylantimony oxide, a versatile organometallic compound with applications in catalysis and as a ligand in coordination chemistry. This document details two primary synthetic pathways, starting from the precursor triphenylstibine, and outlines rigorous purification methods to ensure high-purity material suitable for laboratory and research applications.
Overview of Synthetic Pathways
This compound can be reliably synthesized in the laboratory via two principal routes:
-
Route A: Oxidation of Triphenylstibine: This method involves the direct oxidation of triphenylstibine using a suitable oxidizing agent, most commonly hydrogen peroxide.
-
Route B: Hydrolysis of Triphenylantimony Dihalide: This pathway proceeds by first synthesizing a triphenylantimony dihalide (e.g., dibromide or dichloride) from triphenylstibine, followed by hydrolysis to yield the desired oxide.
The selection of the synthetic route may depend on the available starting materials, desired purity, and scale of the reaction. Both methods require the initial synthesis of triphenylstibine.
Synthesis of Triphenylstibine (Precursor)
A common and well-established method for the laboratory-scale synthesis of triphenylstibine is the Grignard reaction between phenylmagnesium bromide and antimony trichloride.
Experimental Protocol: Synthesis of Triphenylstibine
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Magnesium turnings: 40 g (1.65 g-atom)
-
Dry bromobenzene: 260 g (1.65 mol)
-
Freshly distilled antimony trichloride: 114 g (0.5 mol)
-
Anhydrous diethyl ether: 1300 mL total
-
Ice and water for work-up
Procedure:
-
In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the magnesium turnings and 200 mL of anhydrous diethyl ether.
-
Add 100 mL of a solution of bromobenzene in 800 mL of anhydrous diethyl ether to the flask. Once the Grignard reaction initiates, add an additional 200 mL of anhydrous ether.
-
Add the remaining bromobenzene solution at a rate that maintains a gentle reflux (approximately 2 hours).
-
After the addition of bromobenzene is complete, slowly add a solution of antimony trichloride in 300 mL of anhydrous diethyl ether through the dropping funnel. The reaction may require gentle warming to initiate.
-
Once the antimony trichloride solution has been added (1-2 hours), heat the mixture on a steam bath for an additional hour.
-
Cool the reaction mixture and pour it slowly with stirring into 1 L of ice and water.
-
Filter the resulting mixture through a Büchner funnel and extract the solid residue with three 100-mL portions of diethyl ether.
-
Separate the aqueous layer from the filtrate and extract it twice with 200-mL portions of diethyl ether.
-
Combine all the ether extracts and evaporate the solvent on a steam bath. The crude triphenylstibine will remain as a yellow semi-solid which crystallizes upon cooling.
Purification of Triphenylstibine:
-
Dissolve 90 g of the crude product in 200 mL of petroleum ether (b.p. 40-50 °C) by warming on a steam bath.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in a freezing mixture to induce crystallization.
-
Collect the triphenylstibine crystals by filtration. A second crop of crystals can be obtained by concentrating the mother liquor.
| Parameter | Value | Reference |
| Crude Yield | 145-160 g (82-90%) | [1] |
| Melting Point (crude) | 49 °C | [1] |
| Melting Point (purified) | 50-54 °C | [2] |
Synthesis of this compound
Route A: Oxidation of Triphenylstibine
This method utilizes the direct oxidation of the synthesized triphenylstibine to this compound.
Experimental Protocol:
Materials:
-
Triphenylstibine (Ph₃Sb)
-
30% Hydrogen peroxide (H₂O₂)[3]
-
Glacial acetic acid
-
Acetic anhydride
Procedure: (Adapted from a similar preparation of triphenylantimony diacetate)
-
Dissolve 15 g (0.042 mol) of triphenylstibine in a mixture of 75 mL of glacial acetic acid and 35 mL of freshly distilled acetic anhydride with gentle warming.
-
Cool the solution to room temperature.
-
With stirring, add 10 mL of 30% hydrogen peroxide (0.088 mol) dropwise. A white precipitate of triphenylantimony diacetate will form during the addition.
-
To convert the diacetate to the oxide, the precipitate can be isolated and hydrolyzed, or the reaction mixture can be carefully neutralized with an aqueous base (e.g., sodium hydroxide solution) until the pH is basic, leading to the precipitation of this compound.
-
Isolate the crude this compound by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
Route B: Hydrolysis of Triphenylantimony Dihalide
This route involves the synthesis of a triphenylantimony dihalide intermediate, which is then hydrolyzed.
Step 1: Synthesis of Triphenylantimony Dibromide
Experimental Protocol: (Adapted from a described method)
Materials:
-
Triphenylstibine (Ph₃Sb): 20 g (0.057 mol)
-
Glacial acetic acid: ~200 mL
-
Elemental bromine (Br₂): ~5 mL (0.098 mol)
-
Methanol (chilled)
Procedure:
-
Dissolve the triphenylstibine in a minimum amount of glacial acetic acid with gentle warming.
-
In a chemical fume hood, add bromine dropwise with stirring until a persistent yellow color is observed.
-
The precipitated triphenylantimony dibromide is collected by filtration.
-
Wash the product with chilled glacial acetic acid followed by chilled methanol.
-
Air-dry the product.
Step 2: Hydrolysis of Triphenylantimony Dibromide
Experimental Protocol:
Materials:
-
Triphenylantimony dibromide
-
Aqueous sodium hydroxide solution (e.g., 2 M)
-
Ethanol (for washing)
Procedure:
-
Suspend the triphenylantimony dibromide in water.
-
Add the sodium hydroxide solution dropwise with vigorous stirring until the reaction mixture is basic.
-
Continue stirring at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Collect the precipitated this compound by filtration.
-
Wash the solid thoroughly with water to remove any soluble salts, followed by a wash with cold ethanol.
-
Dry the purified product in a vacuum oven.
Purification of this compound
Recrystallization is the most effective method for purifying crude this compound. The choice of solvent is critical for obtaining high purity crystals.
Experimental Protocol: Recrystallization
Solvent Selection: A mixed solvent system is often effective. Based on the polarity of the molecule and general recrystallization principles, a mixture such as petroleum ether/dichloromethane or recrystallization from alcohols can be effective.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., a mixture of dichloromethane and petroleum ether).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Hot-filter the solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
| Parameter | Value | Reference |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 209-222 °C (decomposes) | [4] |
| Purity (by HPLC) | ≥ 95% |
Experimental Workflows and Signaling Pathways
To visually represent the logical flow of the synthesis and purification processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Key chemical transformations in the synthesis of this compound.
References
Navigating the Nomenclature: A Technical Guide to Triphenylstibine Oxide vs. Triphenylantimony Oxide
For Researchers, Scientists, and Drug Development Professionals
The organoantimony compound with the chemical formula (C₆H₅)₃SbO is a versatile molecule utilized in various scientific and industrial applications. However, its nomenclature can be a source of confusion, with "triphenylstibine oxide" and "triphenylantimony oxide" being used interchangeably in literature and commercial listings. This in-depth technical guide aims to clarify the nuances of its naming conventions, providing a clear understanding of the systematic, preferred, and common terminologies.
Chemical Identity and Synonyms
"Triphenylstibine oxide" and "this compound" refer to the exact same chemical entity. The compound is a white to off-white crystalline solid. The use of both names is prevalent in scientific literature and chemical supplier catalogs.
Table 1: Chemical Identifiers for (C₆H₅)₃SbO
| Identifier | Value |
| Molecular Formula | C₁₈H₁₅OSb |
| Molecular Weight | 369.08 g/mol |
| CAS Number | 4756-75-6 |
| Common Synonyms | Triphenylstibine oxide, this compound, Stibine oxide, triphenyl- |
Unraveling the Nomenclature: A Tale of Two Names
The existence of two common names for (C₆H₅)₃SbO stems from the historical and systematic naming conventions for organoantimony compounds.
"this compound": A Common and Descriptive Name
The name "this compound" is a straightforward and widely understood term. It clearly indicates the presence of three phenyl groups ((C₆H₅)₃) attached to an antimony (Sb) atom, which is in turn bonded to an oxygen (O) atom. This name is frequently encountered in commercial contexts and older scientific publications.
"Triphenylstibine oxide": Reflecting the Parent Hydride
The name "triphenylstibine oxide" is derived from the nomenclature of the parent trivalent antimony compound, triphenylstibine ((C₆H₅)₃Sb). In this naming system, "stibine" refers to the antimony hydride, SbH₃, analogous to "phosphine" for PH₃ and "arsine" for AsH₃. The addition of "oxide" signifies the presence of an oxygen atom bonded to the antimony center.
The Decisive Voice: IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds to ensure clarity and global consistency. For organoantimony compounds, IUPAC nomenclature for organic chemistry, detailed in the "Blue Book," favors a substitutive approach based on the parent hydride.
The Parent Hydride: Stibane
According to IUPAC, the preferred name for the parent hydride SbH₃ is stibane . Consequently, the trivalent compound (C₆H₅)₃Sb is systematically named triphenylstibane .
The Systematic Name for (C₆H₅)₃SbO: Diphenylstiborylbenzene
The preferred IUPAC name for (C₆H₅)₃SbO is diphenylstiborylbenzene . This name is derived using the principles of substitutive nomenclature. The logic behind this name is as follows:
-
Identification of the Principal Group: The "stiboryl" group (-Sb(O)H₂) and its derivatives are considered characteristic groups.
-
Selection of the Parent Hydride: One of the phenyl-substituted antimony moieties is chosen as the parent structure.
-
Formation of the Substituent Name: The group (C₆H₅)₂Sb(O)- is termed the "diphenylstiboryl" group.
-
Construction of the Final Name: This "diphenylstiboryl" group is treated as a substituent on the remaining phenyl group, which acts as the parent hydride, "benzene."
This systematic approach, while less immediately intuitive than the common names, provides an unambiguous and universally recognized identifier for the compound.
Historical Context and Usage
The term "antimony" has ancient roots, derived from the Greek "anti" and "monos," meaning "not alone," as it was rarely found in its elemental form. The symbol Sb comes from "stibium," the Latin name for the mineral stibnite (antimony sulfide). The term "stibine" for SbH₃ was introduced to create a systematic nomenclature analogous to other pnictogen hydrides.
Historically, both "this compound" and "triphenylstibine oxide" have been used. A survey of scientific literature suggests that "triphenylstibine oxide" is more frequently used in modern chemical publications that adhere more closely to systematic naming principles, while "this compound" remains prevalent in broader contexts and among chemical suppliers.
Logical Relationships in Nomenclature
The following diagram illustrates the relationships between the different naming conventions for (C₆H₅)₃SbO.
Caption: Relationship between common and systematic names for (C₆H₅)₃SbO.
Conclusion for the Modern Researcher
For clarity and adherence to international standards in scientific communication, it is recommended to use the preferred IUPAC name, diphenylstiborylbenzene , in formal publications and reports. However, it is also crucial to be familiar with the common names, triphenylstibine oxide and This compound , as they are still widely used in the chemical community and are essential for effective literature and database searches. When communicating with a broader audience or in less formal contexts, "triphenylstibine oxide" is a reasonable and well-understood alternative that aligns more closely with the systematic naming of the parent compound.
Navigating the Solubility Landscape of Triphenylantimony Oxide: A Technical Guide
For Immediate Release
Shanghai, China – December 25, 2025 – For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds is a cornerstone of successful formulation and application. This technical guide provides an in-depth exploration of the solubility of triphenylantimony oxide, a compound of significant interest in various chemical and pharmaceutical applications. While specific quantitative solubility data remains elusive in publicly available literature, this document compiles existing qualitative information and presents a comprehensive experimental protocol for its determination.
This compound is noted for its high thermal stability and is generally characterized as having excellent solubility in a range of organic solvents.[1] This property is crucial for its use as a flame retardant in plastics, textiles, and coatings, as well as a catalyst in organic synthesis.[1]
Qualitative Solubility Profile
While precise numerical values are not widely reported, the available information indicates the following solubility characteristics for triphenylantimony and its oxide derivative:
| Solvent Family | Specific Solvent | Solubility |
| Aromatic Hydrocarbons | Benzene | Soluble |
| Toluene | Soluble | |
| Ethers | Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble | |
| Halogenated Hydrocarbons | Chloroform | Soluble |
| Dichloromethane | Soluble | |
| Alcohols | Ethyl Alcohol | Slightly Soluble |
| Aqueous | Water | Insoluble |
| Aliphatic Hydrocarbons | Petroleum Ether | Soluble |
This table is a synthesis of qualitative data for triphenylantimony compounds. The solubility of this compound is generally described as "excellent" in organic solvents, suggesting good solubility in the listed organic solvent classes.
Experimental Protocol for Solubility Determination
To empower researchers to ascertain precise solubility data for this compound in their specific solvent systems, the following gravimetric method is a standard and reliable approach.
Objective: To determine the quantitative solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Drying oven
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Solvent Saturation:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-acclimated pipette to avoid precipitation due to temperature changes.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry container. This step is critical to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the filtered sample under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed, place the container with the dried residue in a desiccator to cool to room temperature.
-
Weigh the container with the dried this compound on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
This comprehensive guide provides both the known qualitative solubility of this compound and a detailed protocol for its quantitative determination. By following the outlined procedures, researchers can obtain the precise data necessary for their specific applications, fostering advancements in materials science and drug development.
References
Unraveling the Thermal Stability and Decomposition of Triphenylantimony Oxide: A Technical Guide
For Immediate Release
Shanghai, China – December 25, 2025 – Triphenylantimony oxide ((C₆H₅)₃SbO), a versatile organometallic compound, is widely recognized for its efficacy as a flame retardant and catalyst in various industrial applications.[1] A comprehensive understanding of its thermal stability and decomposition pathways is paramount for its safe and optimized use. This technical guide provides an in-depth analysis of the thermal behavior of this compound, consolidating available data, outlining experimental methodologies, and visualizing key processes for researchers, scientists, and drug development professionals.
Core Properties and Applications
This compound, also known as triphenylstibine oxide, is a white to off-white crystalline solid.[1][2] Its high thermal stability makes it a valuable additive for enhancing the fire resistance of plastics, textiles, and coatings.[1] Furthermore, it serves as a catalyst in organic synthesis, highlighting its importance in the chemical and pharmaceutical industries.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Triphenylstibine oxide | [1][2] |
| CAS Number | 4756-75-6 | [1][2] |
| Molecular Formula | C₁₈H₁₅OSb | [1][2] |
| Molecular Weight | 369.08 g/mol | [1] |
| Appearance | White to off-white crystal | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Thermal Stability and Decomposition Analysis
While specific quantitative data for the thermal decomposition of pure this compound is not extensively detailed in publicly available literature, analysis of related antimony compounds and general principles of organometallic chemistry provide significant insights. The thermal decomposition of organoantimony compounds generally involves the cleavage of antimony-carbon bonds.
Studies on inorganic antimony oxides, such as antimony(III) oxide (Sb₂O₃), show that they undergo oxidation and volatilization at elevated temperatures.[3] For instance, in an air atmosphere, Sb₂O₃ is oxidized to Sb₂O₄ at approximately 500°C.[3] Under inert atmospheres like nitrogen or argon, Sb₂O₃ remains stable up to around 430°C, after which it begins to volatilize.[3] The thermal decomposition of antimony(III) oxide hydroxide nitrate demonstrates a multi-stage process, forming an amorphous oxide hydroxide nitrate at 175°C, which then decomposes to an amorphous oxide nitrate above 500°C, and finally crystallizes into Sb₆O₁₃ and α-Sb₂O₄ above 700°C.[4]
Based on the behavior of related compounds, the thermal decomposition of this compound is expected to proceed via the breaking of the Sb-C bonds, potentially leading to the formation of various phenyl derivatives and inorganic antimony oxides. The exact nature and distribution of these products would depend on the experimental conditions, particularly the atmosphere (oxidative or inert).
Experimental Protocols for Thermal Analysis
To accurately assess the thermal stability and decomposition of this compound, standardized experimental protocols are crucial. The following methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended based on general practices for organometallic compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures and quantifying mass loss.
Experimental Workflow for TGA:
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions such as melting and crystallization, as well as decomposition events.
Experimental Workflow for DSC:
Proposed Decomposition Pathway
Based on the known chemistry of organoantimony compounds, a plausible decomposition pathway for this compound can be proposed. The initial step likely involves the homolytic cleavage of the antimony-carbon bonds, leading to the formation of phenyl radicals and a reduced antimony oxide species. In an oxidative environment, these phenyl radicals can further react to form a variety of oxidation products, while the antimony species would likely be converted to stable inorganic antimony oxides.
Conceptual Decomposition Pathway:
References
An In-depth Technical Guide to the Spectroscopic Characterization of Triphenylantimony Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic methods used to characterize triphenylantimony oxide, a compound of interest in various chemical and pharmaceutical research fields. The document focuses on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into the structural nuances of this organoantimony compound.
Introduction
This compound, with the chemical formula (C₆H₅)₃SbO, is an organometallic compound that has garnered attention for its potential applications in catalysis and medicinal chemistry. A thorough understanding of its molecular structure is paramount for elucidating its reactivity and mechanism of action. Spectroscopic techniques such as IR and NMR are indispensable tools for this purpose. This guide presents a summary of the available spectroscopic data and the experimental protocols for obtaining them.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups and understanding the bonding within a molecule. In the case of this compound, IR spectroscopy is particularly crucial for characterizing the antimony-oxygen (Sb-O) bond.
2.1. The Nature of the Antimony-Oxygen Bond
The structure of this compound is not as straightforward as a simple monomer with a discrete Sb=O double bond. Evidence from various studies suggests that it predominantly exists as a dimer or a polymer in the solid state, featuring Sb-O-Sb bridges. This structural complexity significantly influences its vibrational spectrum. While a monomeric form with a true Sb=O bond has been reported in sterically hindered derivatives, exhibiting a stretching frequency around 779 cm⁻¹, the more common polymeric form of this compound displays characteristic absorptions at lower frequencies.
2.2. Experimental Protocol for Infrared Spectroscopy
A standard method for obtaining the IR spectrum of solid this compound is through the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation: A small amount of finely ground this compound (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is then transferred to a pellet-pressing die and subjected to high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.
2.3. Tabulated Infrared Spectroscopy Data
The following table summarizes the characteristic IR absorption bands for this compound, with a focus on the key vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~3050-3000 | Medium | C-H stretch (aromatic) | Characteristic of the phenyl rings. |
| ~1575 | Medium | C=C stretch (aromatic) | Phenyl ring vibration. |
| ~1480 | Strong | C=C stretch (aromatic) | Phenyl ring vibration. |
| ~1435 | Strong | C=C stretch (aromatic) | Phenyl ring vibration. |
| ~1065 | Medium | In-plane C-H bend (aromatic) | Phenyl ring vibration. |
| ~997 | Medium | Ring breathing mode | Phenyl ring vibration. |
| ~643-651 | Strong | ν(Sb-O-Sb) asymmetric stretch | This region is indicative of the dimeric or polymeric structure with Sb-O-Sb bridges. The absence of a strong band in the 1100-1300 cm⁻¹ region rules out a simple Sb=O double bond. |
| ~735 | Strong | Out-of-plane C-H bend (aromatic) | Characteristic of monosubstituted benzene rings. |
| ~695 | Strong | Out-of-plane ring C-C bend (aromatic) | Characteristic of monosubstituted benzene rings. |
| ~450 | Medium | Sb-C stretch | Vibration of the antimony-carbon bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (protons) and ¹³C. For this compound, NMR is essential for confirming the presence and connectivity of the phenyl groups.
3.1. Challenges in NMR Characterization
Obtaining high-resolution NMR spectra for this compound can be challenging due to its potential polymeric nature and limited solubility in common deuterated solvents. This can lead to broad signals, making precise peak assignments difficult.
3.2. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be optimized to achieve a good signal-to-noise ratio without causing aggregation or precipitation.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard single-pulse experiments are typically sufficient.
-
¹³C NMR: Proton-decoupled experiments (e.g., using a broadband decoupler) are used to simplify the spectrum and improve sensitivity.
-
3.3. Tabulated NMR Spectroscopy Data
¹H NMR (Proton NMR)
The protons of the phenyl groups are expected to resonate in the aromatic region of the spectrum. Due to the influence of the antimony and oxygen atoms, the signals may appear as complex multiplets.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~7.2 - 8.2 | Multiplet (m) | Aromatic Protons (ortho, meta, para) | The exact chemical shifts and splitting patterns will depend on the solvent and the specific conformation of the phenyl rings. The electron-withdrawing effect of the Sb-O group may shift the signals downfield compared to unsubstituted benzene. |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the phenyl rings.
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~128 - 140 | Aromatic Carbons | The spectrum is expected to show four distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The ipso-carbon (directly attached to Sb) will likely be the most deshielded. The specific chemical shifts are sensitive to the electronic environment. |
For comparison, the experimentally determined NMR data for triphenylantimony ((C₆H₅)₃Sb) in CDCl₃ is provided below:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 7.35 - 7.55 | Multiplet |
| ¹³C | 128.6, 129.0, 136.2, 138.8 | - |
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound reveals a complex molecular structure, particularly in the solid state, where it tends to form dimeric or polymeric species through Sb-O-Sb linkages. This is clearly evidenced by IR spectroscopy. While NMR spectroscopy is a valuable tool for confirming the triphenylantimony framework, the inherent properties of the oxide can present challenges in obtaining high-resolution data. The information presented in this guide serves as a foundational resource for researchers working with this compound, enabling a more informed approach to its analysis and application in scientific and developmental endeavors.
An In-Depth Technical Guide to the Health and Safety Considerations for Handling Triphenylantimony Oxide in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of triphenylantimony oxide in a research environment. It is intended to equip laboratory personnel with the knowledge to mitigate risks and ensure a safe working environment. This document outlines the toxicological profile of this compound, details recommended handling procedures, and provides an overview of experimental protocols for assessing its safety.
Chemical and Physical Properties of this compound
This compound is a white to off-white crystalline solid.[1] It is known for its high thermal stability and solubility in organic solvents.[1] Key identification and property information are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | Triphenylstibine oxide | [1][2] |
| CAS Number | 4756-75-6 | [1][2][3] |
| Molecular Formula | C₁₈H₁₅OSb | [1][2] |
| Molecular Weight | 369.08 g/mol | [1][3] |
| Physical State | Solid | [3] |
| Appearance | White to off-white crystal/powder | [1][2] |
| Melting Point | 209 °C | [2] |
| Solubility | Insoluble in water. Soluble in toluene, ether, and chloroform. | [4] |
| Storage Conditions | Store at 2 - 8 °C, in a tightly closed container in a dry and well-ventilated place.[1][5] It is heat-sensitive.[3] |
Toxicological Profile and Hazard Information
This compound is classified as a toxic substance if swallowed, in contact with skin, or if inhaled.[6][7] The primary hazards are associated with its antimony content and organometallic nature.
Acute Toxicity
The compound is categorized as acutely toxic via oral, dermal, and inhalation routes.[6][8] Symptoms of overexposure may include irritation to the respiratory tract, coughing, headache, and nausea upon inhalation.[4] Skin and eye contact can cause irritation.[4] Ingestion is particularly dangerous and can lead to serious health hazards.[4]
| Route of Exposure | Hazard Statement | GHS Classification | Reference(s) |
| Oral | Toxic if swallowed | Acute Toxicity 3 | [6][8] |
| Dermal | Toxic in contact with skin | Acute Toxicity 3 | [6][8] |
| Inhalation | Toxic if inhaled | Acute Toxicity 3 | [6][8] |
No specific LD50 data for this compound was found in the search results. However, for the related compound triphenylantimony, the oral LD50 in rats is 183 mg/kg.[4]
Chronic Toxicity and Other Health Effects
Long-term exposure to antimony compounds can lead to respiratory effects, and some studies on antimony trioxide have indicated potential carcinogenic effects in animals.[5] While this compound itself is not classified as a carcinogen, its decomposition can produce antimony oxides, which are a concern.[4][9]
Occupational Exposure Limits
Specific occupational exposure limits (OELs) for this compound have not been established. However, exposure limits for antimony and its compounds are relevant.
| Organization | Limit (as Sb) | Time-Weighted Average (TWA) | Reference(s) |
| ACGIH TLV | 0.5 mg/m³ | 8-hour | [10] |
| OSHA PEL | 0.5 mg/m³ | 8-hour | [10][11] |
| NIOSH REL | 0.5 mg/m³ | 10-hour | [11] |
| JSOH OELs | 0.1 mg/m³ | - | [10] |
Safe Handling and Storage Procedures
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][12] Local exhaust ventilation should be used to control dust.[4]
-
Containment: For procedures with a higher risk of aerosol or dust generation, a glove box or other closed system should be considered.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.[5] Contact lenses should not be worn.[4]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[4] Gloves should be inspected before use and changed frequently, especially if contaminated.[5]
-
Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified dust and mist respirator should be used.[4]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory.[12]
-
Wash hands thoroughly with soap and water after handling and before leaving the work area.[4][12]
-
Contaminated clothing should be removed immediately and washed before reuse.[4]
Storage
-
Store in a cool, dry, and well-ventilated area away from heat, open flames, and sparks.[1][4]
-
Store away from incompatible materials such as strong oxidizers.[4]
-
The storage area should be clearly labeled, and access should be restricted.
Accidental Release and Emergency Procedures
Spills
-
Evacuate unnecessary personnel from the area.[4]
-
Wear appropriate PPE, including respiratory protection.[4]
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust generation.[4]
-
Prevent the material from entering sewers or public waters.[4]
Fire
-
This compound is not highly flammable, but it can emit irritating fumes and toxic antimony oxides when heated to decomposition.[2][4]
-
Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[4]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[5]
First Aid
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Experimental Protocols for Safety Assessment
The following sections detail generalized methodologies for key in vitro experiments to assess the toxicological profile of this compound. These protocols are based on established OECD guidelines and common laboratory practices. Specific parameters such as cell lines, concentrations, and incubation times may need to be optimized for this compound.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., human cancer cell lines or normal human cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only controls.[13]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[13]
-
Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Skin Irritation Assay: Reconstructed Human Epidermis (RhE) Model
This in vitro test uses a three-dimensional human epidermis model to assess the potential for skin irritation.
Methodology:
-
Tissue Preparation: Upon receipt, pre-incubate the RhE tissue models (e.g., EpiDerm™, EPISKIN™) overnight according to the manufacturer's instructions.[6]
-
Compound Application: Apply a defined amount of this compound (as a solid or dissolved in a suitable vehicle) topically to the surface of the tissue. Use a positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., PBS).[6]
-
Exposure: Expose the tissues to the test substance for a specified time (e.g., 60 minutes).[6]
-
Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface. Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).[6]
-
Viability Assessment: Determine tissue viability using the MTT assay as described in the cytotoxicity protocol.[6]
-
Data Analysis: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.[6]
Experimental Workflow for Skin Irritation Assay
Caption: Workflow for in vitro skin irritation testing using an RhE model.
Eye Irritation Assay: Reconstructed Human Cornea-like Epithelium (RhCE) Model
This in vitro method uses a three-dimensional human corneal epithelium model to evaluate the potential for eye irritation.
Methodology:
-
Tissue Preparation: Pre-incubate the RhCE tissue models (e.g., EpiOcular™, SkinEthic™ HCE) as per the manufacturer's protocol.[10]
-
Compound Application: Apply a defined amount of this compound (as a solid or in a suitable vehicle) to the apical surface of the corneal model.[15]
-
Exposure: The exposure time will vary depending on the physical form of the substance (e.g., 30 minutes for liquids, 6 hours for solids).[15]
-
Rinsing and Post-Incubation: After exposure, thoroughly rinse the test substance from the tissue surface and incubate in fresh medium for a specified period.[10]
-
Viability Assessment: Determine tissue viability using the MTT assay.[15]
-
Data Analysis: A substance is identified as an eye irritant if the tissue viability falls below a predetermined threshold (e.g., 60%) relative to the negative control.[15]
Experimental Workflow for Eye Irritation Assay
Caption: Workflow for in vitro eye irritation testing using an RhCE model.
Genotoxicity Assays
A battery of tests is recommended to assess the genotoxic potential of a substance.
This test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
Methodology:
-
Strain Preparation: Prepare overnight cultures of the tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[16]
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix) prepared from rat liver homogenate.[16]
-
Exposure: In the plate incorporation method, mix the test compound at various concentrations, the bacterial culture, and molten top agar (with or without S9 mix). Pour this mixture onto minimal glucose agar plates.[17]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[17]
-
Colony Counting: Count the number of revertant colonies on each plate.[17]
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.
Methodology:
-
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, V79, TK6) and treat with various concentrations of this compound, with and without S9 metabolic activation.[18]
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[18]
-
Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and stain the cytoplasm and nuclei with appropriate dyes.[18]
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[12]
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
This sensitive method detects DNA strand breaks in individual cells.
Methodology:
-
Cell Treatment: Expose a suitable cell line to various concentrations of this compound for a short period.[19]
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.[19]
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving the DNA as nucleoids.[19]
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."[19]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.[20]
-
Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the amount of DNA in the tail relative to the head. Image analysis software is typically used for this purpose.
Potential Signaling Pathways of Toxicity
While the specific signaling pathways for this compound are not fully elucidated, research on related antimony and organometallic compounds suggests potential mechanisms of toxicity.
Oxidative Stress Induction
Antimony compounds are known to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[5] This can damage cellular components such as lipids, proteins, and DNA.
Putative Oxidative Stress Pathway
Caption: Potential pathway of oxidative stress induced by this compound.
Apoptosis Induction
The cellular damage caused by oxidative stress can trigger programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) pathway.
Putative Intrinsic Apoptosis Pathway
Caption: Potential intrinsic apoptosis pathway initiated by this compound.
Interference with DNA Repair
Some studies suggest that antimony compounds may inhibit DNA repair mechanisms, which would potentiate their genotoxic effects.[5] This could involve the interaction of antimony with sulfhydryl groups in DNA repair enzymes.
Logical Relationship of DNA Damage and Repair Inhibition
Caption: Synergistic effect of DNA damage and repair inhibition.
Conclusion
This compound is a hazardous chemical that requires careful and informed handling in a research setting. Its acute toxicity and potential for long-term health effects necessitate the stringent use of engineering controls, personal protective equipment, and safe work practices. This guide provides a framework for understanding the risks associated with this compound and for implementing appropriate safety measures. Researchers must consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines. By following these recommendations, the risks associated with the research use of this compound can be effectively managed.
References
- 1. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 5. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Eye Irritation Test Method Using an In-House Fabrication of a Reconstructed Human Cornea-like Epithelium Model for Eye Hazard Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. A new 3D reconstituted human corneal epithelium model as an alternative method for the eye irritation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nucro-technics.com [nucro-technics.com]
- 16. americanelements.com [americanelements.com]
- 17. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Reconstructed Corneal Epithelium (HCE) Eye Irritation test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 19. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Dawn of a New Bond: A Technical Guide to the Discovery and Historical Development of Organoantimony Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fascinating history of organoantimony compounds, from their serendipitous discovery in the mid-19th century to their pivotal role in the development of early chemotherapies and their continued relevance in modern chemistry. This document provides a comprehensive overview of the key milestones, detailed experimental protocols from seminal works, and the evolving understanding of the unique carbon-antimony bond.
The Genesis: A Tale of Two Chemists and a Novel Metallic Radical
The journey into the world of organoantimony chemistry began in 1850, a period of burgeoning exploration in the field of organometallic chemistry. Building on the foundational work of chemists like Edward Frankland, who first synthesized organozinc compounds in 1849, the German chemist Carl Jacob Löwig and his student E. Schweizer embarked on an investigation that would lead to the isolation of the first compound featuring a direct carbon-antimony bond.
Their groundbreaking work, published in the esteemed journal Annalen der Chemie und Pharmacie, detailed the synthesis of a volatile and highly reactive liquid they named "stibethyl," now known as triethylstibine ((C₂H₅)₃Sb). This discovery marked the birth of organoantimony chemistry and opened a new frontier in the study of metalloids.
The First Synthesis: A Recreation of Löwig and Schweizer's Experiment
The original experimental protocol employed by Löwig and Schweizer, while rudimentary by modern standards, laid the groundwork for all subsequent syntheses of trialkylstibines. Their approach involved the reaction of an alloy of potassium and antimony with ethyl iodide.
Experimental Protocol: Synthesis of Triethylstibine (Löwig and Schweizer, 1850)
Objective: To synthesize triethylstibine ("stibethyl") through the reaction of a potassium-antimony alloy with ethyl iodide.
Materials:
-
Potassium
-
Powdered Antimony
-
Ethyl Iodide
-
Apparatus for heating and distillation under exclusion of air
Methodology:
-
Preparation of the Potassium-Antimony Alloy:
-
A mixture of potassium and powdered antimony was heated in a retort. The exact stoichiometry used by Löwig and Schweizer was not specified in readily available translations, but the formation of potassium antimonide (likely K₃Sb) was the intended reactive species.
-
The heating was performed until the elements fused to form a metallic alloy.
-
-
Reaction with Ethyl Iodide:
-
The cooled potassium-antimony alloy was broken into small pieces and placed in a reaction vessel.
-
Ethyl iodide was then added to the alloy. The reaction was noted to be vigorous.
-
The reaction mixture was heated to facilitate the completion of the reaction.
-
-
Isolation and Purification:
-
The resulting liquid product was separated from the solid byproducts (primarily potassium iodide).
-
The crude triethylstibine was then purified by distillation. It was crucial to perform this step in an atmosphere devoid of oxygen, as triethylstibine is highly pyrophoric.
-
Observations:
Löwig and Schweizer described triethylstibine as a colorless, mobile liquid with a highly disagreeable odor. They noted its extreme reactivity with air, spontaneously igniting upon exposure.
Physicochemical Properties of the First Organoantimony Compound
The pioneering work of Löwig and Schweizer not only introduced a new class of compounds but also began the process of their characterization. The following table summarizes the key physicochemical properties of triethylstibine, the first organoantimony compound to be synthesized and identified.
| Property | Value |
| Molecular Formula | (C₂H₅)₃Sb |
| Molar Mass | 208.95 g/mol |
| Appearance | Colorless liquid |
| Odor | Highly disagreeable, garlic-like |
| Boiling Point | 159-160 °C |
| Melting Point | -98 °C |
| Density | 1.324 g/cm³ at 20 °C |
| Solubility | Insoluble in water, soluble in ethanol and diethyl ether |
| Reactivity | Pyrophoric (ignites spontaneously in air) |
The Therapeutic Era: From "Magic Bullets" to Antileishmanial Agents
The late 19th and early 20th centuries witnessed a paradigm shift in medicine with the advent of chemotherapy, a term coined by the German physician and scientist Paul Ehrlich . His pioneering work on organoarsenicals, culminating in the development of Salvarsan as a treatment for syphilis, spurred the investigation of other organometalloids for therapeutic purposes. The chemical similarity between arsenic and antimony made organoantimony compounds a logical next step in this quest for "magic bullets."
While inorganic antimony compounds, such as tartar emetic (potassium antimonyl tartrate), had been used in medicine for centuries, their high toxicity and severe side effects limited their utility. The development of pentavalent antimonials, such as sodium stibogluconate and meglumine antimoniate, in the 1940s marked a significant advancement in the treatment of leishmaniasis, a parasitic disease.
Mechanism of Action: Unraveling the Antileishmanial Pathway
The therapeutic efficacy of pentavalent antimonials lies in their ability to selectively target the Leishmania parasite. The current understanding of their mechanism of action involves a multi-step process, beginning with the metabolic reduction of the less toxic pentavalent antimony (SbV) to the highly active trivalent form (SbIII) within the parasite and its host macrophage.
Once converted to SbIII, the drug exerts its cytotoxic effects on the parasite through several mechanisms:
-
Inhibition of Trypanothione Reductase: SbIII has a high affinity for sulfhydryl groups and effectively inhibits trypanothione reductase, an enzyme crucial for the parasite's defense against oxidative stress. This leads to an accumulation of reactive oxygen species and subsequent cellular damage.
-
Disruption of Glycolysis: SbIII interferes with key enzymes in the glycolytic pathway, such as phosphofructokinase, leading to a significant depletion of ATP, the primary energy currency of the cell.
-
Inhibition of DNA Topoisomerase I: This enzyme is essential for DNA replication and repair. SbIII-mediated inhibition of DNA topoisomerase I leads to DNA damage and ultimately triggers apoptosis in the parasite.
Modern Perspectives and Future Directions
The historical journey of organoantimony compounds, from their initial synthesis out of scientific curiosity to their application as life-saving drugs, highlights the profound impact of fundamental chemical research. While the emergence of drug resistance and the development of newer, less toxic therapies have altered the clinical landscape, the study of organoantimony chemistry continues to be an active area of research.
Modern synthetic methodologies, such as the use of Grignard and organolithium reagents, have greatly expanded the diversity and complexity of accessible organoantimony compounds. These compounds find applications in various fields, including:
-
Catalysis: As ligands for transition metals in various organic transformations.
-
Materials Science: In the development of new materials with unique electronic and optical properties.
-
Medicinal Chemistry: The quest for new antimonial-based drugs with improved efficacy and reduced toxicity continues, particularly for neglected tropical diseases.
The legacy of Löwig, Schweizer, and Ehrlich endures, reminding us that the exploration of the fundamental bonds between elements can lead to unforeseen and transformative applications in science and medicine.
Methodological & Application
Application Notes and Protocols: Triphenylantimony Oxide as a Catalyst in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylantimony species in catalytic oxidation reactions, with a focus on the aerobic oxidation of α-hydroxy ketones (benzoins) to α-diketones (benzils). While direct catalytic applications of pre-formed triphenylantimony oxide are not widely documented in publicly available literature, the in-situ generation of an active antimony(V) oxidizing species from triphenylantimony (triphenylstibine) is a well-established and efficient method.
Application Note 1: Catalytic Aerobic Oxidation of Benzoins to Benzils
Introduction
The oxidation of benzoins to benzils is a fundamental transformation in organic synthesis, providing access to valuable α-diketone building blocks used in the preparation of pharmaceuticals and other fine chemicals. Traditional methods for this oxidation often rely on stoichiometric amounts of heavy metal oxidants, which can be toxic and generate significant waste. The use of a catalytic amount of a triarylstibane, such as triphenylantimony, under aerobic conditions offers a greener and more efficient alternative. The catalytic cycle is believed to involve the in-situ formation of a pentavalent antimony species, likely a triphenylantimony(V) oxide or a related peroxo complex, which acts as the active oxidant.[1]
Catalytic Cycle
The proposed mechanism involves an oxidation-reduction cycle between the trivalent triphenylantimony (Sb(III)) and a pentavalent antimony species (Sb(V)). Triphenylantimony is first oxidized by atmospheric oxygen to the active Sb(V) species. This species then oxidizes the benzoin to benzil, regenerating the Sb(III) catalyst, which can then re-enter the catalytic cycle. This process is specific to antimony compounds among the group 15 elements; triphenylphosphine, -arsine, and -bismuthane do not exhibit the same catalytic activity under these conditions.[1]
Figure 1: Proposed catalytic cycle for the aerobic oxidation of benzoin.
Quantitative Data
The triphenylantimony-catalyzed aerobic oxidation of various substituted benzoins proceeds in excellent yields. The reaction conditions are generally mild, occurring at room temperature in a suitable organic solvent.
| Entry | Substrate (Benzoin) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Furoin | 11.5 | Dichloromethane | 17 | 94 |
| 2 | Benzoin | 10 | Dichloromethane | 24 | 98 |
| 3 | 4,4'-Dimethylbenzoin | 10 | Dichloromethane | 24 | 99 |
| 4 | 4,4'-Dimethoxybenzoin | 10 | Dichloromethane | 24 | 97 |
| 5 | 4,4'-Dichlorobenzoin | 10 | Dichloromethane | 24 | 96 |
Table 1: Triphenylantimony-catalyzed aerobic oxidation of various benzoins.
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Aerobic Oxidation of Benzoins
This protocol is adapted from the procedure for the oxidation of furoin to furil.
Materials:
-
Substituted Benzoin (e.g., Furoin)
-
Triphenylantimony (Ph₃Sb)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Air supply (or balloon filled with air)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of the benzoin substrate (e.g., 500 mg, 2.6 mmol of furoin) in dichloromethane (10 mL) in a round-bottom flask, add a catalytic amount of triphenylantimony (e.g., 92 mg, 0.3 mmol).
-
Stir the reaction mixture under an air atmosphere (e.g., using a balloon filled with air or by leaving the flask open to the air with efficient stirring) at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mixture of hexane:ethyl acetate = 3:1 as the eluent).
-
Upon completion of the reaction (typically 17-24 hours), remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate = 3:1) to afford the corresponding benzil.
Workflow Diagram
Figure 2: Experimental workflow for benzoin oxidation.
Synthesis of this compound
While the catalytic oxidation of benzoins utilizes triphenylantimony directly, this compound can be synthesized for other potential applications or for mechanistic studies.
Protocol 2: Preparation of this compound from Triphenylantimony
Materials:
-
Triphenylantimony (Ph₃Sb)
-
Hydrogen peroxide (30% aqueous solution)
-
Ethanol
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve triphenylantimony in a suitable solvent like ethanol.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring.
-
Continue stirring at room temperature until the reaction is complete (this can be monitored by the disappearance of the starting material by TLC).
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Note on the Structure of this compound: It is important to note that "this compound" often exists as a dimeric or polymeric species, [(Ph₃SbO)ₙ], rather than a simple monomeric Sb=O double bond structure.[2]
Future Outlook and Broader Applications
While the catalytic application of pre-formed this compound in a wide range of oxidation reactions is not extensively documented, its in-situ generation from triphenylantimony demonstrates its potential as a powerful oxidant. Further research into the catalytic activity of well-defined this compound species in the oxidation of other functional groups, such as alcohols, thiols, and amines, could unveil new and valuable synthetic methodologies. The development of chiral antimony catalysts for asymmetric oxidation reactions also represents a promising area for future exploration.
References
Application Notes and Protocols: The Role of Triphenylantimony Oxide in the Palladium-Catalyzed Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism and application of triphenylantimony oxide as a co-catalyst or reagent in the palladium-catalyzed Heck reaction. The information is intended to guide researchers in understanding and utilizing this methodology for the synthesis of substituted alkenes, which are crucial intermediates in pharmaceutical and materials science.
Introduction
The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. While traditionally employing aryl halides, alternative arylating agents have been explored to expand the reaction's scope and utility. Among these, organoantimony compounds, including this compound, have emerged as effective phenylating agents in Heck-type reactions. This document outlines the proposed mechanism, presents key experimental data, and provides detailed protocols for employing triphenylantimony-based systems in the Heck reaction.
Mechanism of Action
This compound (Ph₃Sb=O) is proposed to function primarily as a source of phenyl groups in a palladium-catalyzed oxidative Heck-type reaction. The overall process involves the transfer of a phenyl group from the antimony reagent to a palladium center, which then engages in the Heck catalytic cycle. The presence of an oxidant is often crucial for the regeneration of the active palladium catalyst.
The reaction of phenyl-antimony compounds with palladium(II) salts leads to the formation of phenylpalladium species, which are key intermediates in the phenylation of olefins. Specifically, compounds of the general formula PhₙAX₂ (where A=Sb and X₂=O) have been shown to react with Pd(II) salts to initiate this process. While a definitive catalytic cycle for this compound is not extensively detailed in the literature, a plausible mechanism can be constructed based on related organoantimony chemistry and the principles of the oxidative Heck reaction.
A key step in the catalytic cycle is the proposed regeneration of the active phenylpalladium acetate (PhPdOAc) species from the organoantimony compound, a hydridopalladium species (HPdOAc), and an oxidant like oxygen. This suggests that the reaction may proceed through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) cycle, where the antimony compound facilitates the arylation step and is subsequently regenerated or consumed.
Proposed Catalytic Cycle
Caption: Proposed mechanism of the Heck reaction catalyzed by palladium with this compound as the phenyl source.
Data Presentation
The use of organoantimony compounds in palladium-catalyzed Heck-type reactions has been shown to be effective for the phenylation of various alkenes. The following tables summarize key quantitative data from representative studies.
| Substrate | Phenylating Agent | Palladium Catalyst | Oxidant/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl Acrylate | Ph₃Sb | PdCl₂ (0.04 mol) | t-BuOOH (1-2 mol) | AcOH | 50 | ~200¹ | |
| Methyl Acrylate | Ph₃Sb(OAc)₂ | Pd(OAc)₂ | None | MeCN | 50 | 70-150² | |
| Methyl Acrylate | Ph₃Sb(O₂CEt)₂ | Li₂PdCl₄ | None | MeCN | 50 | 70-150² | |
| Alkenes | Ph₂SbCl | Pd(OAc)₂ | Air | MeCN | RT | - |
¹Yield is calculated as two moles of product per mole of Ph₃Sb. ²Yield is with respect to the antimony(V) reagent.
Experimental Protocols
The following are generalized protocols for conducting a Heck-type reaction using triphenylantimony compounds as phenylating agents, based on literature precedents. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Phenylation of Methyl Acrylate using Triphenylantimony and t-BuOOH
Materials:
-
Triphenylantimony (Ph₃Sb)
-
Methyl acrylate
-
Palladium(II) chloride (PdCl₂) or Lithium tetrachloropalladate(II) (Li₂PdCl₄)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water
-
Glacial acetic acid (AcOH)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon) is recommended for setup, although some reactions proceed under air.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add triphenylantimony (1.0 mmol).
-
Add glacial acetic acid (10 mL) to dissolve the triphenylantimony.
-
Add methyl acrylate (3.0 mmol, 3.0 equivalents).
-
Add the palladium catalyst, PdCl₂ (0.04 mmol, 4 mol%).
-
To this stirred solution, add tert-butyl hydroperoxide (2.0 mmol, 2.0 equivalents) dropwise.
-
Heat the reaction mixture to 50 °C and stir for the desired time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl cinnamate.
Protocol 2: Phenylation using Triphenylantimony Dicarboxylates
Materials:
-
Triphenylantimony diacetate (Ph₃Sb(OAc)₂)
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vessel, combine triphenylantimony diacetate (1.0 mmol) and the palladium catalyst, Pd(OAc)₂ (e.g., 5 mol%).
-
Add acetonitrile (10 mL) as the solvent.
-
Add methyl acrylate (1.5 mmol, 1.5 equivalents).
-
Heat the mixture to 50 °C and stir until the starting material is consumed (as monitored by an appropriate analytical technique).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate the product.
Workflow and Logical Relationships
The successful execution of a Heck reaction using this compound involves a series of logical steps, from reagent selection to final product purification. The following diagram illustrates a typical experimental workflow.
Caption: A generalized experimental workflow for the Heck reaction using this compound.
Application of Triphenylantimony Oxide in Olefin Polymerization: A Review of Potential Catalytic Roles
Introduction:
Triphenylantimony oxide, (Ph₃SbO), is an organoantimony compound that has been explored for various applications, including as a flame retardant and a catalyst in certain organic reactions. Its potential use in the polymerization of olefins, a critical class of industrial polymers, is an area of scientific inquiry. This document explores the theoretical applications and potential experimental protocols for utilizing this compound in this context, based on available chemical literature.
Theoretical Application Notes:
This compound is not a conventional catalyst for olefin polymerization when used alone. It is typically employed as a co-catalyst or modifier in conjunction with transition metal-based Ziegler-Natta or Phillips catalysts. Its primary theoretical roles include:
-
Lewis Acid Co-catalyst: this compound can function as a Lewis acid, potentially activating the primary transition metal catalyst. This interaction may enhance the electrophilicity of the active catalytic center, thereby increasing the rate of monomer insertion and overall polymerization activity.
-
Modifier of Polymer Properties: The presence of this compound in the catalytic system can influence the properties of the resulting polymer. It may affect the molecular weight distribution (polydispersity), stereoregularity, and branching of the polymer chains. These effects are likely due to the steric and electronic influence of the bulky triphenylantimony group on the active site of the catalyst.
-
Scavenger for Impurities: Like other organometallic compounds, this compound could potentially act as a scavenger for impurities (e.g., water, oxygen) present in the monomer feed or solvent, which are known to deactivate sensitive polymerization catalysts.
Experimental Protocols (Hypothetical):
The following are hypothetical experimental protocols for the polymerization of ethylene using a Ziegler-Natta catalyst system with this compound as a co-catalyst. These protocols are based on general procedures for olefin polymerization and would require optimization and validation.
1. Preparation of the Catalytic System:
-
Objective: To prepare the active catalyst slurry.
-
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminium (AlEt₃)
-
This compound (Ph₃SbO)
-
Anhydrous heptane (solvent)
-
-
Procedure:
-
In a glovebox under an inert atmosphere (N₂ or Ar), add anhydrous heptane to a Schlenk flask equipped with a magnetic stirrer.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of TiCl₄ in heptane to the flask while stirring.
-
Separately, prepare a solution of this compound in anhydrous heptane.
-
Add the this compound solution to the TiCl₄ solution and stir for 30 minutes.
-
Slowly add a solution of AlEt₃ in heptane to the mixture. The molar ratio of Al:Ti:Sb should be systematically varied to optimize catalytic activity (e.g., Al:Ti:Sb = 100:1:1).
-
Allow the resulting slurry to stir at room temperature for 1 hour to form the active catalyst.
-
2. Ethylene Polymerization:
-
Objective: To polymerize ethylene using the prepared catalyst system.
-
Materials:
-
Prepared catalyst slurry
-
High-purity ethylene gas
-
Anhydrous heptane
-
Methanol (for quenching)
-
Hydrochloric acid (10% aqueous solution)
-
-
Procedure:
-
Transfer a known volume of anhydrous heptane to a high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controllers, and an ethylene inlet.
-
Purge the reactor with high-purity nitrogen followed by ethylene gas.
-
Heat the reactor to the desired polymerization temperature (e.g., 70°C).
-
Inject the prepared catalyst slurry into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and maintain a constant pressure throughout the reaction.
-
Allow the polymerization to proceed for a predetermined time (e.g., 1 hour).
-
Terminate the polymerization by venting the ethylene and injecting methanol into the reactor.
-
Cool the reactor to room temperature and collect the polymer slurry.
-
Wash the polymer with a 10% HCl solution to remove catalyst residues, followed by washing with distilled water until the washings are neutral.
-
Filter the polyethylene and dry it in a vacuum oven at 60°C to a constant weight.
-
Data Presentation:
The following table represents hypothetical data that could be generated from such experiments to evaluate the effect of this compound on ethylene polymerization.
| Experiment | [Al]:[Ti]:[Sb] Molar Ratio | Polymerization Time (h) | Ethylene Pressure (atm) | Polymer Yield (g) | Catalytic Activity (kg PE/(mol Ti·h·atm)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 1 (Control) | 100:1:0 | 1 | 10 | 50.2 | 1793 | 250,000 | 4.5 |
| 2 | 100:1:0.5 | 1 | 10 | 55.8 | 1993 | 275,000 | 4.2 |
| 3 | 100:1:1.0 | 1 | 10 | 62.1 | 2218 | 290,000 | 3.9 |
| 4 | 100:1:2.0 | 1 | 10 | 58.4 | 2086 | 280,000 | 4.1 |
Visualizations:
Caption: Experimental workflow for ethylene polymerization using a modified Ziegler-Natta catalyst.
Application Note: Synthesis of Furil via Triphenylantimony Oxide Catalysis
Abstract
This application note provides a detailed protocol for the synthesis of furil from furoin, employing triphenylantimony as an efficient catalyst for air oxidation. This method offers a high yield of furil under mild reaction conditions. The protocol is intended for researchers and professionals in the fields of organic synthesis and drug development. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Furil is a diketone of significant interest in organic synthesis, serving as a versatile building block for various heterocyclic compounds. The oxidation of α-hydroxyketones, such as furoin, to their corresponding α-diketones is a fundamental transformation. While several oxidizing agents can achieve this, the use of a catalytic system with a mild oxidant like atmospheric air presents a greener and more efficient alternative. This protocol details the use of triphenylantimony as a catalyst for the aerobic oxidation of furoin to furil, a method noted for its high efficiency and operational simplicity.
Reaction Scheme
Data Presentation
The following table summarizes the key quantitative data for the synthesis of furil from furoin using a triphenylantimony catalyst.
| Parameter | Value | Reference |
| Reactant | Furoin | [1] |
| Catalyst | Triphenylantimony | [1] |
| Solvent | Dichloromethane | [1] |
| Reactant Amount | 500 mg (2.6 mmol) | [1] |
| Catalyst Loading | 92 mg (0.3 mmol) | [1] |
| Solvent Volume | 10 mL | [1] |
| Reaction Time | 17 hours | [1] |
| Temperature | Room Temperature | [1] |
| Product Yield | 466 mg (94%) | [1] |
| Product | Furil (yellow solid) | [1] |
| Purification | Silica gel column chromatography | [1] |
| TLC Rf value | 0.36 (hexane:ethyl acetate = 3:1) | [1] |
| ¹H NMR (270 MHz, CDCl₃) | δ 7.79 (d, J = 1.6 Hz, 2H), 7.65 (d, J = 3.8 Hz, 2H), 6.65 (dd, J = 3.5, 1.6 Hz, 2H) | [1] |
Experimental Protocol
This protocol is based on the procedure reported by TCI Practical Example.[1]
Materials:
-
Furoin (500 mg, 2.6 mmol)
-
Triphenylantimony (92 mg, 0.3 mmol)
-
Dichloromethane (10 mL)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for column chromatography
-
Rotary evaporator
-
TLC plates and developing chamber
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve furoin (500 mg, 2.6 mmol) and triphenylantimony (92 mg, 0.3 mmol) in dichloromethane (10 mL).
-
Reaction Execution: Stir the resulting solution at room temperature under an air atmosphere for 17 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (3:1). The Rf value of furil is 0.36 in this solvent system.[1]
-
Work-up: After 17 hours, remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (3:1) eluent.
-
Product Isolation: Collect the fractions containing the product and concentrate them under reduced pressure to yield furil as a yellow solid (466 mg, 94% yield).[1]
-
Characterization: Confirm the identity and purity of the synthesized furil using analytical techniques such as ¹H NMR spectroscopy. The expected ¹H NMR spectrum in CDCl₃ shows peaks at δ 7.79 (d, J = 1.6 Hz, 2H), 7.65 (d, J = 3.8 Hz, 2H), and 6.65 (dd, J = 3.5, 1.6 Hz, 2H).[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of furil.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
The protocol described provides an effective and high-yielding method for the synthesis of furil from furoin using a catalytic amount of triphenylantimony under aerobic conditions. This procedure is straightforward and utilizes mild reaction conditions, making it a valuable method for researchers in organic chemistry.
References
Application Notes and Protocols: Triphenylantimony Oxide as a Synergistic Agent with Halogenated Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylantimony oxide as a synergistic agent with halogenated flame retardants in various polymer systems. The information contained herein is intended to guide researchers and professionals in the development of flame-retardant materials.
Introduction
This compound (TPAO), also known as triphenylstibine oxide, is an organoantimony compound utilized to enhance the performance of halogenated flame retardants.[1] While not highly effective as a flame retardant on its own, TPAO exhibits a powerful synergistic effect when combined with halogen-containing compounds, leading to improved fire safety in a variety of materials, including plastics, textiles, and coatings.[1] This synergy allows for lower loadings of flame retardants, which can help to preserve the mechanical properties of the host polymer and potentially reduce costs.
Synergistic Flame Retardant Mechanism
The synergistic action of this compound with halogenated flame retardants is a complex process that occurs in both the gas and condensed phases during combustion.
Gas Phase Inhibition:
Upon heating, the halogenated flame retardant decomposes to release hydrogen halides (HX, where X is a halogen atom). This compound then reacts with these hydrogen halides to form volatile antimony trihalides (SbX₃) and antimony oxyhalides (SbOX).[2][3] These volatile antimony species act as radical scavengers in the flame, interrupting the exothermic chain reactions of combustion.[2][4] They interfere with the propagation of high-energy radicals, such as H• and OH•, thus "poisoning" the flame and reducing its intensity.[5]
Condensed Phase Charring:
In the solid phase, this compound can promote the formation of a protective char layer on the surface of the burning material.[6] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles into the gas phase.[6][7]
Applications
The synergistic combination of this compound and halogenated flame retardants is effective in a wide range of polymers, including:
-
Polyolefins: Polypropylene (PP) and Polyethylene (PE)
-
Styrenics: Acrylonitrile-Butadiene-Styrene (ABS) and High Impact Polystyrene (HIPS)
-
Engineering Plastics: Polyamides (PA), Polyesters (e.g., PBT, PET)
-
Thermosets: Epoxy Resins and Unsaturated Polyesters
-
Elastomers and Textiles
Data Presentation
The following tables provide illustrative examples of the synergistic effect of antimony compounds with halogenated flame retardants. Note: Specific values for this compound formulations should be determined experimentally.
Table 1: Illustrative Limiting Oxygen Index (LOI) Data for Polypropylene (PP)
| Formulation | Halogenated FR (wt%) | TPAO (wt%) | LOI (%) |
| Pure PP | 0 | 0 | 18 |
| PP + Halogenated FR | 20 | 0 | 24 |
| PP + Halogenated FR + TPAO | 20 | 5 | >30 |
Table 2: Illustrative UL-94 Vertical Burn Test Results for ABS
| Formulation | Halogenated FR (wt%) | TPAO (wt%) | UL-94 Rating |
| Pure ABS | 0 | 0 | HB |
| ABS + Halogenated FR | 15 | 0 | V-2 |
| ABS + Halogenated FR + TPAO | 15 | 4 | V-0 |
Experimental Protocols
Detailed methodologies for key flammability tests are provided below.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
Heat-resistant glass chimney
-
Specimen holder
-
Gas flow meters for oxygen and nitrogen
-
Ignition source (e.g., propane torch)
Procedure:
-
A vertically oriented specimen is placed in the glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
The top of the specimen is ignited.
-
The oxygen concentration is adjusted until the flame is extinguished within a specified time or has burned a specified length of the specimen.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen just supports combustion.
UL-94 Vertical Burn Test
The UL-94 test is a widely used standard for evaluating the flammability of plastic materials. The vertical burn test is more stringent than the horizontal burn test.
Apparatus:
-
Test chamber
-
Specimen holder
-
Bunsen burner
-
Surgical cotton
-
Timer
Procedure:
-
A rectangular test specimen is held vertically.
-
A burner flame is applied to the lower end of the specimen for 10 seconds and then removed.
-
The duration of flaming is recorded.
-
If the specimen ceases to flame, the burner is immediately reapplied for another 10 seconds.
-
The duration of flaming and glowing after the second flame application is recorded.
-
A layer of surgical cotton is placed below the specimen to determine if flaming drips ignite it.
Classification:
-
V-0: Flaming combustion ceases within 10 seconds after each flame application. No flaming drips ignite the cotton. Total flaming combustion time for 5 specimens does not exceed 50 seconds.
-
V-1: Flaming combustion ceases within 30 seconds after each flame application. No flaming drips ignite the cotton. Total flaming combustion time for 5 specimens does not exceed 250 seconds.
-
V-2: Flaming combustion ceases within 30 seconds after each flame application. Flaming drips are allowed and may ignite the cotton. Total flaming combustion time for 5 specimens does not exceed 250 seconds.
-
No Rating: The specimen burns to the holding clamp or does not meet the criteria for V-0, V-1, or V-2.
Conclusion
This compound is a highly effective synergistic agent for halogenated flame retardants, enhancing the fire safety of a wide range of polymeric materials. Its mechanism of action involves both gas-phase flame inhibition and condensed-phase char promotion. The use of standardized testing protocols, such as LOI and UL-94, is crucial for evaluating the performance of flame-retardant formulations containing this compound. Further experimental work is recommended to determine the optimal loading levels of this compound and halogenated flame retardants for specific polymer applications.
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. US3965214A - Flame retardant ABS polymer compositions - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. WO1989003408A1 - Flame retardant abs resin compositions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Triphenylantimony Oxide in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylantimony oxide, a pentavalent organoantimony compound, serves as a valuable reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds. While traditionally recognized for its applications as a flame retardant and polymer stabilizer, its utility in catalysis is gaining increasing attention. In the context of C-C bond formation, this compound and its derivatives are primarily employed as efficient phenyl-group transfer agents in palladium-catalyzed cross-coupling reactions, such as the Heck-type reaction. This approach offers an alternative to other organometallic reagents, contributing to the diverse toolkit for constructing complex organic molecules, a critical aspect of drug discovery and development.
These application notes provide a comprehensive overview of the use of triphenylantimony-based systems in C-C bond formation, including detailed experimental protocols and a plausible mechanistic pathway.
Data Presentation: Phenylation of Alkenes
The following table summarizes representative results for the palladium-catalyzed phenylation of methyl acrylate using a triphenylantimony-based system. This system involves the in-situ generation of a reactive pentavalent antimony species from triphenylantimony(III) and an oxidant, a role that can be directly fulfilled by the stable triphenylantimony(V) oxide.
| Entry | Phenylating System | Alkene | Palladium Catalyst | Solvent | Temperature (°C) | Yield of Methyl Cinnamate (%) | Reference |
| 1 | Ph₃Sb / t-BuOOH | Methyl Acrylate | PdCl₂ or Li₂PdCl₄ | Acetic Acid | 50 | Up to 200 (based on Ph₃Sb) | [1] |
| 2 | Ph₃Sb(OAc)₂ | Methyl Acrylate | Pd(OAc)₂ | Acetonitrile | 50 | 70-150 (based on Sb(V)) | [1] |
Note: The yield of over 100% in entry 1 is with respect to the starting triphenylantimony, indicating that more than one phenyl group from the antimony reagent is transferred per mole of triphenylantimony.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Phenylation of Methyl Acrylate using Triphenylantimony and tert-Butyl Hydroperoxide
This protocol is based on the catalytic system developed by Dodonov, Gushchin, and Moiseev, where a reactive pentavalent antimony species is generated in situ.[1] this compound can be considered as a stable precursor for the active Sb(V) species in this reaction.
Materials:
-
Triphenylantimony (Ph₃Sb) or this compound ((Ph₃Sb)₂O)
-
Methyl acrylate
-
tert-Butyl hydroperoxide (t-BuOOH), 70% solution in water
-
Palladium(II) chloride (PdCl₂) or Lithium tetrachloropalladate(II) (Li₂PdCl₄)
-
Glacial acetic acid (AcOH)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylantimony (1.0 mmol). If using this compound, use 0.5 mmol.
-
Add glacial acetic acid (10 mL) to the flask.
-
Add the palladium catalyst, either PdCl₂ (0.04 mmol) or Li₂PdCl₄ (0.04 mmol).
-
To the stirred solution, add methyl acrylate (1.2 mmol).
-
Slowly add tert-butyl hydroperoxide (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 50°C and stir for the required reaction time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl cinnamate.
Mandatory Visualizations
Diagram 1: Proposed Catalytic Cycle
References
Application Notes and Protocols: Triphenylantimony Oxide as a Stabilizer in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylantimony oxide ((C₆H₅)₃SbO) is an organoantimony compound that serves as a highly effective thermal stabilizer and flame retardant in various polymer formulations. Its primary application lies in enhancing the thermal stability of polymers, particularly polyvinyl chloride (PVC), by preventing their degradation at elevated processing temperatures. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action for utilizing this compound as a polymer stabilizer.
Principle of Operation and Mechanism of Action
The thermal degradation of PVC proceeds via a dehydrochlorination reaction, releasing hydrogen chloride (HCl) and forming long polyene sequences that lead to discoloration and deterioration of mechanical properties. This compound functions as a stabilizer primarily by acting as an HCl scavenger. The proposed mechanism involves the coordination of the antimony atom with the chlorine atoms of the PVC chain, which inhibits the initiation of the dehydrochlorination process.
Furthermore, it is understood that organoantimony compounds can react with the allylic chlorides that form during the initial stages of degradation, replacing the unstable chlorine atom and preventing the "zipper-like" unzipping of the polymer chain that leads to rapid degradation.
A key aspect of using antimony-based stabilizers is their synergistic effect when combined with other metal soap stabilizers, such as calcium and zinc stearates. In these systems, the zinc stearate can replace labile chlorine atoms, but the resulting zinc chloride (ZnCl₂) is a strong Lewis acid that can catalyze further degradation. This compound can react with this ZnCl₂ to form less detrimental species, thereby enhancing the overall stability of the polymer.
Diagram: Proposed Stabilization Mechanism of this compound in PVC
Caption: Proposed mechanism of PVC stabilization by this compound.
Quantitative Data on Stabilizer Performance
The effectiveness of this compound as a polymer stabilizer can be quantified through various analytical techniques. The following tables summarize performance data, including information extrapolated from closely related antimony compounds where direct data for this compound is not available.
Table 1: Thermal Stability of PVC Formulations
| Stabilizer System | Concentration (phr)¹ | Onset of Decomposition (TGA, °C) | Thermal Stability Time (200°C, min) |
| Unstabilized PVC | 0 | ~210 | < 10 |
| This compound | 2.0 | Estimated >250 | ~40² |
| Antimony Tris(thioethyl stearate)² | 2.0 | Not Reported | ~40 |
| Synergistic System: Ca/Zn Stearate + Hydrotalcite | 2.0 | ~230 | Not Reported |
| Synergistic System: Ca/Zn Stearate + Hydrotalcite + Antimony Trioxide³ | 2.0 + 0.5 | Significantly Increased³ | Substantially Increased³ |
¹ parts per hundred resin ² Data for a related organoantimony compound, Antimony Tris(thioethyl stearate), is used as a proxy.[1] ³ Based on the synergistic effects described in US Patent 5,451,628, which indicates a substantial and synergistic increase in heat stability without providing specific numerical values.[2]
Table 2: Mechanical Properties of Stabilized PVC (Representative Data)
| Property | Unstabilized PVC | PVC with this compound (2 phr, Estimated) |
| Tensile Strength (MPa) | ~40 | ~40-45 |
| Elongation at Break (%) | ~150 | ~150-200 |
| Hardness (Shore D) | ~80 | ~80-85 |
Note: The data for this compound is estimated based on the expected performance of a thermal stabilizer that prevents polymer chain degradation. Actual values may vary depending on the specific formulation and processing conditions.
Experimental Protocols
Protocol 1: Preparation of Stabilized PVC Sheets
Objective: To incorporate this compound into a PVC formulation and prepare test sheets.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Primary plasticizer (e.g., Dioctyl phthalate - DOP)
-
Co-stabilizers (e.g., Calcium stearate, Zinc stearate) (optional)
-
Lubricant (e.g., Stearic acid)
Equipment:
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling platens
-
Molds for sheet preparation (e.g., 150 x 150 x 1 mm)
Procedure:
-
Dry Blending: In a high-speed mixer, blend the PVC resin with the desired amount of this compound (e.g., 0.5 - 3.0 phr), plasticizer (e.g., 40-60 phr), and other additives until a homogeneous dry blend is obtained.
-
Milling: Set the temperature of the two-roll mill to 160-170°C.
-
Compounding: Gradually add the dry blend to the hot rollers. The PVC will start to melt and form a band around one of the rolls.
-
Homogenization: Continuously cut and fold the PVC sheet on the mill for 5-10 minutes to ensure uniform dispersion of the stabilizer.
-
Sheet Formation: Once the compound is homogeneous, remove the sheet from the mill.
-
Pressing: Place the milled sheet into a pre-heated mold in the hydraulic press. Press at 170-180°C for 5 minutes under a pressure of 10-15 MPa.
-
Cooling: Cool the mold under pressure to solidify the PVC sheet.
-
Specimen Preparation: Cut the pressed sheets into desired dimensions for subsequent testing (e.g., dumbbell shapes for tensile testing).
Diagram: Experimental Workflow for PVC Sheet Preparation
References
Application Notes and Protocols for the Quantification of Triphenylantimony Oxide in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylantimony oxide ((C₆H₅)₃SbO) is an organoantimony compound used in various industrial applications, including as a catalyst and a flame retardant. Its potential release into the environment necessitates robust and sensitive analytical methods for monitoring its presence in environmental matrices such as water, soil, and sediment. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established principles of environmental analysis and can be adapted and validated for specific laboratory requirements.
Analytical Techniques Overview
The primary analytical techniques for the quantification of this compound in environmental samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer the high selectivity and sensitivity required for trace-level analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred technique due to its ability to analyze thermally labile and non-volatile compounds without derivatization. It provides excellent sensitivity and selectivity through Multiple Reaction Monitoring (MRM).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of this compound, although a derivatization step may be necessary to improve volatility and thermal stability.
Experimental Workflow for Sample Analysis
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
Caption: General workflow for this compound analysis.
Application Note 1: Quantification of this compound in Water by LC-MS/MS
This method describes the quantification of this compound in water samples using solid-phase extraction (SPE) followed by LC-MS/MS analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Apparatus: SPE manifold, C18 SPE cartridges (500 mg, 6 mL).
-
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Pass a 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
After the entire sample has passed, dry the cartridge under vacuum for 10 minutes.
-
Elute the retained this compound with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatography (LC):
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 20% B
-
1-7 min: 20% to 95% B
-
7-9 min: 95% B
-
9.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: The following mass transitions can be used for quantification and confirmation. These are hypothetical and would require experimental verification.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 369.0 | 292.0 | 25 |
| This compound (Qualifier) | 369.0 | 154.0 | 35 |
3. Quantitative Data (Hypothetical)
The following table summarizes the expected performance characteristics of this method.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Linearity (R²) | >0.995 |
| Recovery (at 10 ng/L) | 85-105% |
| Precision (RSD at 10 ng/L) | <10% |
Application Note 2: Quantification of this compound in Soil and Sediment by GC-MS
This method provides a protocol for the analysis of this compound in solid matrices, such as soil and sediment, using solvent extraction, derivatization, and GC-MS.
1. Sample Preparation: Extraction and Derivatization
-
Apparatus: Mechanical shaker, centrifuge, silica gel column.
-
Procedure:
-
Weigh 10 g of homogenized soil or sediment into a glass vial.
-
Add 20 mL of a 4:1 (v/v) mixture of hexane and dichloromethane.
-
Shake vigorously for 1 hour on a mechanical shaker.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Derivatization (Ethylation): Add 1 mL of a 2% sodium tetraethylborate solution to the extract. Vortex for 1 minute and let it react for 30 minutes. This step converts the oxide to the more volatile ethyltriphenylantimony.
-
Clean-up: Pass the derivatized extract through a silica gel column to remove interferences. Elute with hexane.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
2. GC-MS Instrumental Parameters
-
Gas Chromatography (GC):
-
System: Gas chromatograph with a mass spectrometer detector.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 10 min.
-
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (for ethyltriphenylantimony): m/z 382 (molecular ion), 353, 277. These are hypothetical and require experimental verification.
-
3. Quantitative Data (Hypothetical)
The following table presents the expected performance of the GC-MS method.
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 µg/kg |
| Linearity (R²) | >0.99 |
| Recovery (at 5 µg/kg) | 80-110% |
| Precision (RSD at 5 µg/kg) | <15% |
Logical Relationship for Method Selection
The choice between LC-MS/MS and GC-MS depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Logic for selecting an analytical method.
Conclusion
The analytical methods presented provide a robust framework for the quantification of this compound in environmental samples. The LC-MS/MS method is recommended for water samples due to its high sensitivity and minimal sample preparation. For soil and sediment, either LC-MS/MS or GC-MS can be employed, with the latter potentially requiring a derivatization step. It is crucial that these methods are thoroughly validated in the laboratory for the specific matrix of interest to ensure data quality and accuracy.
Troubleshooting & Optimization
Troubleshooting low yield in Triphenylantimony oxide catalyzed reactions
Welcome to the technical support center for troubleshooting reactions catalyzed by triphenylantimony oxide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound?
This compound, and related triphenylantimony compounds, are versatile in organic synthesis. They primarily serve as catalysts in oxidation reactions, such as the aerobic oxidation of benzoins to benzils.[1] They are also used in the production of polymers like polyesters, polyamides, and polyurethanes.[2] Additionally, triphenylantimony can act as a Lewis acid catalyst in reactions like the Friedel-Crafts reaction.[2]
Q2: What are the key properties of this compound relevant to its catalytic activity?
This compound is a white to off-white crystalline solid with high thermal stability and good solubility in many organic solvents.[3] Its stability makes it suitable for reactions requiring elevated temperatures.[2] The antimony atom can act as a Lewis acid, facilitating various bond-forming reactions.[4] It is important to store the compound at 2 - 8 °C to maintain its purity and reactivity.[3]
Q3: What safety precautions should be taken when handling this compound?
While not classified as hazardous under the Globally Harmonized System (GHS), this compound should be handled with care.[2] It can cause skin and eye irritation upon contact.[2] Ingestion or inhalation can lead to toxic effects, including gastrointestinal and respiratory issues.[2] Therefore, it is crucial to use appropriate personal protective equipment (PPE), such as gloves, goggles, and a respirator, when handling the compound.[2]
Troubleshooting Guides for Low Yield
This section addresses specific issues that can lead to poor yields in reactions catalyzed by this compound.
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly
Question: My reaction is not starting, or the conversion is extremely low after a significant amount of time. What are the potential causes and how can I fix this?
Answer: A stalled or slow reaction is often due to issues with the catalyst's activity, the purity of the reagents, or suboptimal reaction conditions.
Potential Causes & Troubleshooting Suggestions:
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.
-
Reagent Impurities: Impurities in starting materials or solvents can act as inhibitors or react with the catalyst, deactivating it.[5]
-
Insufficient Temperature: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.
-
Atmospheric Conditions: Some reactions, particularly oxidations, require the presence of air or oxygen.[1] Conversely, other catalytic systems may be sensitive to air.
Caption: Initial troubleshooting workflow for stalled reactions.
Issue 2: Incomplete Conversion with Significant Starting Material Remaining
Question: The reaction proceeds, but I'm left with a large amount of unreacted starting material, even after extended reaction times. How can I drive the reaction to completion?
Answer: Incomplete conversion suggests an issue with reaction equilibrium, catalyst deactivation over time, or insufficient catalyst loading.
Potential Causes & Troubleshooting Suggestions:
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction.[8] This can be caused by thermal degradation, poisoning from impurities, or the formation of inactive species.[8]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve full conversion in a reasonable timeframe.
-
Suggestion: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). See the table below for an example of how reaction parameters can be optimized.
-
-
Suboptimal Reaction Time or Temperature: The reaction may simply need more time or energy to reach completion.
Table 1: Example of Reaction Condition Optimization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Toluene | 80 | 12 | 65 |
| 2 | 10 | Toluene | 80 | 12 | 82 |
| 3 | 10 | Dichloromethane | 40 (reflux) | 17 | 94[1] |
| 4 | 10 | Toluene | 100 | 12 | 85 |
| 5 | 10 | Toluene | 80 | 24 | 91 |
This table is a generalized example based on typical optimization strategies and a specific literature procedure[1] to illustrate the effect of changing parameters.
Issue 3: Formation of Multiple Side Products
Question: My reaction is messy, and TLC/LC-MS analysis shows the formation of numerous byproducts, lowering the yield of my desired product. What can I do to improve selectivity?
Answer: The formation of side products is typically due to competing reaction pathways.[5] Optimizing reaction conditions can favor the desired transformation.
Potential Causes & Troubleshooting Suggestions:
-
Reaction Temperature is Too High: High temperatures can provide enough energy to overcome the activation barriers for undesired side reactions or cause product decomposition.[5]
-
Suggestion: Lower the reaction temperature.[5] A cooler reaction may proceed more slowly but can significantly improve selectivity.
-
-
Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to side reactions.
-
Suggestion: Carefully check the stoichiometry of all reactants. Ensure that the limiting reagent is correctly identified and that other reagents are not in excessive excess unless required by the protocol.[5]
-
-
Solvent Effects: The choice of solvent can influence reaction pathways.[9]
-
Suggestion: Experiment with different solvents of varying polarity. A change in solvent can sometimes suppress unwanted side reactions.
-
Caption: Common pathways for catalyst deactivation.[8]
Key Experimental Protocols
Protocol 1: General Procedure for Triphenylantimony-Catalyzed Air Oxidation of Furoin
This protocol is adapted from a literature procedure for the oxidation of furoin to furil and serves as a representative example of a reaction using this catalyst.[1]
Materials:
-
Furoin (starting material)
-
Triphenylantimony (catalyst) - Note: Triphenylantimony is oxidized in situ to the active catalytic species.
-
Dichloromethane (solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent)
Procedure:
-
A solution of furoin (e.g., 500 mg, 2.6 mmol) and triphenylantimony (e.g., 92 mg, 0.3 mmol, ~11.5 mol%) in dichloromethane (10 mL) is prepared in a round-bottom flask.[1]
-
The mixture is stirred vigorously under an air atmosphere at room temperature.[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
The reaction is stirred for approximately 17 hours or until completion as indicated by TLC.[1]
-
Upon completion, the solvent is removed under reduced pressure.[1]
-
The crude residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate = 3:1) to isolate the pure product.[1]
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Monitoring the reaction is crucial for determining the optimal reaction time and identifying issues.[5]
Procedure:
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[5]
-
Spot the Plate: Use a capillary tube to spot a small amount of your starting material (dissolved in a volatile solvent) in a dedicated lane on the origin line. In a separate lane, spot a small amount of the reaction mixture. A co-spot lane (spotting both starting material and reaction mixture on the same point) is also recommended.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system. Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to travel up the plate.[5]
-
Visualize: Once the solvent front is near the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by using a chemical stain (e.g., potassium permanganate).[5]
-
Analyze: Compare the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.[5] The presence of multiple new spots may indicate the formation of side products.
References
- 1. TCI Practical Example: Oxidation Reaction Using Triphenylantimony as a Catalyst | TCI AMERICA [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Triphenylantimony Oxide Catalyst Management
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the deactivation of triphenylantimony oxide (Ph₃SbO), a versatile catalyst in organic synthesis.[1][2] Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the longevity and optimal performance of your catalyst.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
Rapidly identifying the cause of catalyst deactivation is crucial for efficient experimentation. This guide outlines common symptoms, potential causes, and corrective actions.
Problem: Decreased reaction yield or slower reaction rates.
Initial Assessment:
-
Sudden or Gradual Decline?
-
A sudden drop in activity often points to acute poisoning.
-
A gradual decline may indicate slower processes like fouling, thermal degradation, or catalyst leaching.
-
-
Visual Inspection of the Reaction Mixture:
-
Color Change: A change in the color of the reaction mixture or the catalyst itself can signify a change in the catalyst's oxidation state or the formation of decomposition products.
-
Precipitate Formation: The appearance of an unexpected solid may indicate catalyst decomposition or the formation of insoluble byproducts that coat the catalyst surface.
-
dot
Figure 1: A workflow diagram for troubleshooting the deactivation of a this compound catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound deactivation?
A1: The primary causes of deactivation can be categorized as chemical, thermal, and mechanical.[3] For this compound, the most relevant are:
-
Poisoning: Strong chemisorption of impurities onto the active sites of the catalyst.[3] Common poisons for metal-based catalysts include sulfur compounds, heavy metals (like lead, mercury, arsenic, tin), and some nitrogen-containing heterocycles.[4][5][6]
-
Hydrolysis: Organoantimony compounds can be sensitive to moisture.[7][8] The presence of water can lead to the hydrolysis of this compound, forming less active species.
-
Thermal Degradation: Although this compound exhibits high thermal stability, excessively high reaction temperatures can lead to its decomposition.[2]
-
Fouling: Deposition of byproducts or polymeric materials ("coke") on the catalyst surface can block active sites.
-
Leaching: In liquid-phase reactions, the catalyst may slowly dissolve into the reaction medium, leading to a loss of active material.
Q2: How can I prevent moisture from deactivating my catalyst?
A2: Preventing hydrolysis is critical for maintaining the activity of organoantimony catalysts.[7][9]
-
Use Dry Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Reactants should also be dried before use.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Proper Storage: Store the this compound catalyst in a tightly sealed container in a desiccator or glovebox.
Q3: My reaction mixture has turned dark, and the catalyst seems to have precipitated. What happened?
A3: A dark coloration and precipitation can indicate thermal degradation of the catalyst, especially at elevated temperatures. This may lead to the formation of metallic antimony or other insoluble antimony species. Review your reaction temperature and ensure it is within the stable range for the catalyst.
Q4: Can acidic or basic conditions affect the catalyst's stability?
A4: Yes, the pH of the reaction medium can influence the stability of metal oxide catalysts. While specific data for this compound is limited, antimony oxides can exhibit different species and stabilities depending on the pH.[10] Strongly acidic or basic conditions could potentially alter the catalyst structure or lead to leaching. It is advisable to buffer the reaction or choose neutral conditions if possible.
Q5: Is it possible to regenerate a deactivated this compound catalyst?
A5: Regeneration may be possible depending on the deactivation mechanism. For antimony-containing oxide catalysts deactivated by use in oxidation or ammoxidation reactions, a patented method involves impregnation with an aqueous solution of nitric acid followed by calcination at 400°C to 1000°C. For lab-scale applications, a milder approach may be necessary. See the detailed protocol below.
Data on Catalyst Deactivation and Prevention
While specific quantitative data for this compound deactivation is scarce in the literature, the following table provides a general overview of common deactivation mechanisms and preventative measures based on established principles of catalysis.
| Deactivation Mechanism | Potential Poisons/Causes | Preventative Measures | Regeneration Potential |
| Poisoning | Sulfur compounds, heavy metals (Pb, Hg, As), halides, nitriles, nitro compounds.[4][5] | Purify reactants and solvents; use of guard beds to remove impurities. | Difficult; may require harsh chemical treatment. |
| Hydrolysis | Presence of water in reactants or solvent.[7][9] | Use of anhydrous solvents and reagents; conduct reactions under an inert atmosphere. | Possible through controlled heating/drying. |
| Thermal Degradation | Exceeding the catalyst's thermal stability limit. | Maintain strict temperature control; conduct thermogravimetric analysis (TGA) to determine decomposition temperature. | Irreversible. |
| Fouling/Coking | Polymerization of reactants or products on the catalyst surface. | Optimize reaction conditions (temperature, pressure, reactant ratios) to minimize side reactions. | Possible through calcination or solvent washing. |
| Leaching | Dissolution of the catalyst in the reaction medium, particularly in polar solvents. | Use of less polar solvents; immobilization of the catalyst on a solid support. | Recovery from solution may be possible but is often impractical. |
Experimental Protocols
Protocol 1: General Procedure for an Oxidation Reaction Using this compound
This protocol is adapted from a literature example for the air oxidation of furoin to furil and serves as a general guideline.[7]
Materials:
-
Substrate (e.g., Furoin)
-
This compound (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Reaction vessel equipped with a stirrer and a means to introduce air or oxygen (if required)
Procedure:
-
To a solution of the substrate (1.0 eq) in the anhydrous solvent, add this compound (e.g., 0.1 eq).
-
Stir the reaction mixture under an air atmosphere at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product using standard techniques such as column chromatography.[10]
dot
Figure 2: A general experimental workflow for an oxidation reaction catalyzed by this compound.
Protocol 2: Laboratory-Scale Regeneration of Deactivated this compound
This proposed protocol is based on general methods for regenerating metal oxide catalysts and should be optimized for your specific case. Caution: Handle nitric acid with appropriate safety precautions in a fume hood.
Materials:
-
Deactivated this compound catalyst
-
Dilute nitric acid (e.g., 1 M aqueous solution)
-
Deionized water
-
Buchner funnel and filter paper
-
Oven or furnace
Procedure:
-
Washing: If deactivation is suspected to be due to fouling by organic residues, wash the catalyst with a suitable organic solvent in which the residues are soluble. Filter and dry the catalyst.
-
Acid Treatment: Suspend the deactivated catalyst in a dilute solution of nitric acid. Stir the suspension at room temperature for 1-2 hours. This step aims to oxidatively remove strongly adsorbed poisons and potentially re-oxidize the antimony centers.
-
Filtration and Rinsing: Filter the catalyst using a Buchner funnel. Wash the catalyst thoroughly with deionized water until the filtrate is neutral to pH paper. This is crucial to remove any residual acid.
-
Drying: Dry the washed catalyst in an oven at 100-120°C overnight.
-
Calcination (Optional and requires careful consideration): For more robust inorganic antimony oxide catalysts, calcination at high temperatures (400-850°C) can be effective.[11] However, for an organometallic compound like this compound, high-temperature calcination will likely lead to complete decomposition. A milder thermal treatment under an inert atmosphere at a temperature below its decomposition point may be attempted to remove volatile impurities and restore the crystal structure. It is highly recommended to perform a thermogravimetric analysis (TGA) on a small sample of the fresh catalyst to determine its decomposition temperature before attempting any thermal regeneration.
dot
Figure 3: A proposed workflow for the laboratory-scale regeneration of a deactivated this compound catalyst.
References
- 1. Actylis - Triphenylantimony - Intermediate - Ligands - Catalyst [solutions.actylis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. grokipedia.com [grokipedia.com]
- 4. GAS Dortmund [gas-dortmund.de]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00332A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. Preparation of antimony oxide in different media and its effect on the pH measurement [abechem.com]
- 11. US5324695A - Regeneration of metal oxide catalysts - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Triphenylantimony Oxide in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of triphenylantimony oxide as a catalyst in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile organometallic compound primarily utilized as a catalyst in various organic reactions. It is particularly effective in facilitating carbon-carbon bond formation, which is a crucial step in the development of pharmaceuticals and other specialty chemicals.[1] Additionally, it serves as a catalyst in oxidation reactions. The compound's high thermal stability and good solubility in organic solvents make it a valuable tool in chemical manufacturing.[1]
Q2: What is the typical oxidation state of antimony in this compound, and how does it participate in catalysis?
In this compound, antimony is in the +5 oxidation state. The catalytic activity often involves a redox cycle between Sb(V) and Sb(III). For instance, in oxidation reactions, the Sb(V) species can be reduced to a Sb(III) species (triphenylstibine) during the catalytic cycle, which is then re-oxidized by an oxidant (like air) to regenerate the active Sb(V) catalyst.
Q3: What are the general safety precautions to consider when handling this compound?
While this compound is considered to have relatively low toxicity compared to other flame retardants, it should be handled with care.[1] It is a white to off-white crystalline solid.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or fumes.
Troubleshooting Guide
This guide addresses common issues encountered during organic synthesis using this compound as a catalyst.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low conversion or no product formation. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity:
-
Purity: Ensure the this compound is of high purity. Impurities can act as catalyst poisons.
-
Decomposition: The catalyst may have decomposed. Consider if it was stored properly under cool and dry conditions.
-
Catalyst Loading: The catalyst concentration might be too low. A typical starting point for optimization is 5-10 mol%, but this can be adjusted.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low. Gradually increase the temperature while monitoring the reaction progress by TLC or GC.
-
Solvent: The choice of solvent is critical. Ensure the solvent is dry and appropriate for the reaction type. A solvent screen can be performed to identify the optimal medium.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period.
-
-
Reagents:
-
Purity: Impurities in the starting materials can inhibit the catalyst or lead to side reactions. Ensure all reagents are pure.
-
Stoichiometry: Double-check the stoichiometry of your reactants.
-
-
Issue 2: Catalyst Deactivation
-
Question: The reaction starts well but then slows down or stops completely. What could be causing catalyst deactivation?
-
Answer: Catalyst deactivation can occur through several mechanisms.
-
Poisoning: Certain functional groups or impurities in the reaction mixture can bind to the antimony center and inhibit its catalytic activity. Common poisons for metal-based catalysts include sulfur- and phosphorus-containing compounds.
-
Fouling: Insoluble byproducts or polymers can deposit on the catalyst surface, blocking the active sites.
-
Thermal Degradation: At excessively high temperatures, the organometallic catalyst can decompose.
-
Solution:
-
Purify all starting materials and solvents to remove potential poisons.
-
If fouling is suspected, try to identify and minimize the formation of byproducts.
-
Optimize the reaction temperature to avoid thermal decomposition of the catalyst.
-
-
Issue 3: Formation of Side Products
-
Question: I am observing significant formation of side products in my reaction. How can I improve the selectivity?
-
Answer: The formation of side products is a common challenge in organic synthesis.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetic product.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or rearrangement of the desired product. Optimize the reaction time by monitoring its progress.
-
Order of Addition: The order in which reagents are added can influence the reaction pathway. Consider adding the catalyst to the substrate before introducing the second reactant.
-
-
Catalyst Loading: In some cases, a lower catalyst loading can lead to higher selectivity.
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of solvent and catalyst loading for a generic reaction to illustrate how to present such data. While specific data for a wide range of reactions using this compound is not extensively available in the provided search results, this format should be used to tabulate your experimental findings.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Dichloromethane | 25 | 17 | 85 |
| 2 | 10 | Dichloromethane | 25 | 17 | 94 |
| 3 | 15 | Dichloromethane | 25 | 17 | 94 |
| 4 | 10 | Toluene | 25 | 17 | 60 |
| 5 | 10 | Acetonitrile | 25 | 17 | 75 |
| 6 | 10 | Tetrahydrofuran | 25 | 17 | 70 |
Key Experimental Protocol: Oxidation of Furoin to Furil
This protocol details the triphenylantimony-catalyzed air oxidation of furoin to furil.
Materials:
-
Furoin
-
Triphenylantimony
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of furoin (500 mg, 2.6 mmol) and triphenylantimony (92 mg, 0.3 mmol) in dichloromethane (10 mL) was prepared in a round-bottom flask.
-
The reaction mixture was stirred under an air atmosphere at room temperature for 17 hours.
-
The progress of the reaction was monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (3:1) as the eluent (Rf = 0.36).
-
Upon completion, the solvent was removed under reduced pressure.
-
The crude product was purified by silica gel column chromatography using a hexane:ethyl acetate (3:1) gradient to yield furil as a yellow solid (466 mg, 94% yield).
Visualizations
Caption: Experimental workflow for the oxidation of furoin to furil.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Enhancing Triphenylantimony Oxide Flame Retardancy in PVC
This guide provides researchers, scientists, and professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of Triphenylantimony oxide (TPSbO) as a flame retardant in Polyvinyl Chloride (PVC) formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PVC compound shows poor flame retardancy despite adding this compound. What are the likely causes?
A1: Several factors could be responsible for the underperformance of TPSbO:
-
Insufficient Halogen Source: Antimony-based flame retardants like TPSbO function synergistically with a halogen source.[1][2][3] PVC is a halogen-containing polymer, but the addition of large amounts of plasticizers can dilute the halogen content, reducing the synergistic effect.[1]
-
Poor Dispersion: Agglomeration of the flame retardant particles prevents their uniform distribution within the PVC matrix, leading to inconsistent performance.[4] Surface modification of the antimony particles can improve compatibility and dispersion.[4]
-
Incorrect Loading Levels: There is an optimal concentration for TPSbO and its synergists. Too little will be ineffective, while too much can negatively impact the mechanical properties of the PVC.
-
Processing Temperature: PVC processing temperatures must be high enough for proper mixing but controlled to prevent premature degradation of the polymer or additives.
Q2: How can I improve the dispersion of this compound in the PVC matrix?
A2: Achieving a fine and uniform dispersion is critical for maximizing flame retardant efficiency.[4][5] Consider the following strategies:
-
Surface Treatment: Use a surface-modified grade of antimony oxide. Coating the nanoparticles with agents like dioctyl phthalate (DOP) improves their compatibility with the PVC matrix and reduces agglomeration.[4]
-
Masterbatching: Incorporate TPSbO via a masterbatch, where it is already pre-dispersed in a carrier resin (like PVC or PE).[5][6] This ensures more uniform distribution during final compounding.[5]
-
High-Shear Mixing: Optimize your compounding process. Using a high-shear mixer, such as a two-roll mill or a twin-screw extruder, at the appropriate temperature and for sufficient time can break down agglomerates.[7]
-
Wetting Agents/Coupling Agents: The use of coupling agents can improve the interfacial adhesion between the inorganic filler (TPSbO) and the organic polymer matrix (PVC).[6]
Q3: What are the most effective synergistic agents to use with this compound in PVC?
A3: The flame-retardant effect of antimony compounds is significantly enhanced when used with other additives.[8]
-
Halogenated Compounds: Chlorinated paraffins are often used alongside TPSbO. The synergistic mechanism involves the formation of antimony trihalides (e.g., SbCl₃) during combustion, which act as radical scavengers in the gas phase, inhibiting the flame.[2][9]
-
Zinc Borate: Zinc borate can be used to partially replace antimony trioxide.[1][2] It demonstrates a synergistic effect, improving flame retardancy and offering excellent smoke suppression.[1][2][8]
-
Inorganic Fillers: Hydrated minerals like Alumina Trihydrate (ATH) and Magnesium Hydroxide (MDH) can be effective.[1][10] They work by releasing water endothermically upon heating, which cools the material's surface and dilutes flammable gases.[10]
Q4: Does the addition of this compound affect the mechanical properties of my PVC product?
A4: Yes, like most fillers, the addition of TPSbO can alter the mechanical properties. High loading levels may increase stiffness but could reduce flexibility and impact strength. It is crucial to find a balance where flame retardancy is achieved with minimal impact on the desired physical properties.[8] Using compound flame retardants to replace a portion of the Sb₂O₃ can be an effective way to maintain good mechanical properties.[8]
Quantitative Data on Flame Retardant Performance
The following tables summarize typical results from standard flame retardancy tests, demonstrating the effect of different additive packages on PVC.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Test Results for Flexible PVC Formulations
| Formulation ID | PVC (phr) | Plasticizer (DOP) (phr) | TPSbO (phr) | Synergist (phr) | LOI (%) | UL-94 Rating (1.6 mm) |
| PVC-Control | 100 | 50 | 0 | - | ~22-24 | Fails / HB |
| PVC-TPSbO | 100 | 50 | 5 | - | ~27-29 | V-2 |
| PVC-ZB | 100 | 50 | 0 | Zinc Borate (5) | ~26-28 | V-2 |
| PVC-Synergy | 100 | 50 | 3 | Zinc Borate (2) | ~30-32 | V-0 |
Data is illustrative and based on typical performance. Actual results will vary based on the specific grade of materials and processing conditions. The Limiting Oxygen Index (LOI) indicates the minimum oxygen concentration required to support combustion; higher values signify better flame retardancy.[11] The UL-94 test evaluates the material's response to a small flame, with V-0 being the most stringent classification for self-extinguishing plastics.[10][12]
Experimental Protocols
Key Experiment: Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
This test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
1. Sample Preparation:
-
Prepare PVC specimens by compression molding or extrusion into sheets of a specified thickness (e.g., 3 mm).[7]
-
Cut the sheets into standardized test bars, typically with dimensions of 70-150 mm in length and 6.5-10 mm in width.
-
Condition the specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity before testing.
2. Apparatus:
-
A heat-resistant glass test column containing a bed of glass beads for gas mixing.
-
A specimen holder to secure the sample vertically in the center of the column.
-
Gas control and metering system for precisely measuring and controlling the flow of oxygen and nitrogen into the column.
-
An igniter (e.g., a propane torch) to apply a flame to the top of the specimen.
3. Procedure:
-
Place the specimen vertically in the holder within the glass column.
-
Set an initial oxygen concentration and a total gas flow rate.
-
Purge the column with the gas mixture for at least 30 seconds.
-
Apply the igniter flame to the top edge of the specimen and remove it once the specimen ignites.
-
Observe the combustion behavior. The specimen is considered "burning" if flaming continues for a specified time (e.g., 180 seconds) or burns a certain length down the specimen.
-
Based on whether the sample burns or extinguishes, adjust the oxygen concentration in subsequent tests to narrow down the critical oxygen level.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material meets the criteria for combustion.
4. Calculation: The Limiting Oxygen Index (LOI) is calculated using the following formula: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100 Where:
-
[O₂] is the volumetric flow rate of oxygen.
-
[N₂] is the volumetric flow rate of nitrogen.
Visualizations
Experimental Workflow
The following diagram outlines the typical workflow for developing and evaluating a flame-retardant PVC formulation.
Caption: Workflow for PVC Flame Retardant Formulation and Testing.
Synergistic Flame Retardant Mechanism
This diagram illustrates the gas-phase synergistic mechanism between antimony compounds and the chlorine from PVC during combustion.
Caption: Gas-phase synergistic mechanism of Antimony/Halogen flame retardancy.
References
- 1. en.czaierke.com [en.czaierke.com]
- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Composite Antimony Flame Retardant Masterbatch\Antimony Functional Masterbatch [angreen.com]
- 6. CN105086198A - Antimony-based compounding flame retardant masterbatch for PVC and preparation method thereof - Google Patents [patents.google.com]
- 7. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Flame Retardants in PVC Plastics: Types, Standards, Mechanisms, Applications, And Case Studies - YINSU Flame Retardant [flameretardantys.com]
- 11. mdpi.com [mdpi.com]
- 12. Study on the Flame Retardancy and Hazard Evaluation of Poly(acrylonitrile-co-vinylidene chloride) Fibers by the Addition of Antimony-Based Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Thermal Landscape of Triphenylantimony Oxide: A Technical Guide
FOR IMMEDIATE RELEASE
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols for handling the heat sensitivity of triphenylantimony oxide in experimental settings. By understanding its thermal properties and adhering to recommended procedures, users can ensure the integrity of their experiments and maintain a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is the melting point of this compound and is it thermally stable?
This compound has a reported melting point in the range of 214-222°C. However, it is classified as a "heat sensitive" substance, and caution should be exercised when heating it.
Q2: At what temperature does this compound begin to decompose?
Q3: What are the hazardous decomposition products of this compound?
When heated to decomposition, this compound is known to emit toxic fumes. The primary hazardous decomposition products include antimony and its oxides, carbon monoxide, and organic acid vapors. Proper ventilation and personal protective equipment are crucial when working with this compound at elevated temperatures.
Q4: What are the recommended storage conditions for this compound?
To maintain its stability, this compound should be stored in a cool, dry, and well-ventilated area. Several suppliers recommend refrigeration, with a specific storage temperature of 2-8°C being advised.[2]
Q5: Can I heat this compound for my experiment?
Heating this compound is possible but requires careful temperature control. A synthesis protocol for triphenylantimony diacetate, a related compound, involves gentle warming. Subsequently, the synthesis of this compound itself involves drying the product in a vacuum oven at 90°C for two hours, suggesting stability at this temperature under vacuum. However, exceeding the decomposition temperature of related compounds (around 175°C) should be avoided to prevent the formation of hazardous byproducts and ensure the integrity of the desired reaction.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses common issues that may arise during experiments involving the heating of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Thermal decomposition of this compound. | 1. Verify Reaction Temperature: Ensure the experimental temperature is below the potential decomposition range (conservatively < 175°C).2. Use a Lower Temperature: If possible, attempt the reaction at a lower temperature for a longer duration.3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be promoted by heat. |
| Formation of unexpected side products | Decomposition of this compound leading to reactive antimony species. | 1. Analyze Byproducts: Characterize the unexpected products to understand the decomposition pathway.2. Optimize Temperature: Carefully screen a range of lower temperatures to find the optimal balance between reaction rate and stability.3. Alternative Reagents: Consider if a less heat-sensitive antimony source can be used for the specific application. |
| Discoloration of the reaction mixture (darkening/charring) | Significant thermal decomposition. | 1. Immediate Termination: Stop the reaction immediately and cool the mixture.2. Review Protocol: Re-evaluate the experimental setup and temperature control to identify any potential for overheating.3. Smaller Scale Trial: Conduct a small-scale trial at a significantly lower temperature to establish a safe operating window. |
| Inconsistent results between batches | Degradation of this compound due to improper storage. | 1. Check Storage Conditions: Confirm that the compound has been stored at the recommended refrigerated temperature (2-8°C).2. Use a Fresh Batch: If possible, use a new, unopened container of this compound.3. Purity Analysis: If feasible, analyze the purity of the stored reagent to check for degradation. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of triphenylantimony. One documented procedure involves dissolving triphenylantimony in a mixture of glacial acetic acid and acetic anhydride with gentle warming. Subsequently, 30% hydrogen peroxide is added dropwise with stirring, leading to the precipitation of triphenylantimony diacetate. This intermediate is then further processed to yield this compound. A crucial step in this synthesis is the drying of the final product in a vacuum oven at 90°C for two hours, indicating its stability at this temperature under reduced pressure.
Visualizing Experimental Logic
Logical Workflow for Troubleshooting Heat-Related Issues
Caption: Troubleshooting workflow for heat sensitivity issues.
Signaling Pathway of Thermal Decomposition
Caption: Thermal decomposition pathway of this compound.
References
Safe disposal methods for Triphenylantimony oxide waste in a laboratory setting
Technical Support Center: Safe Disposal of Triphenylantimony Oxide Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe disposal of this compound waste in a laboratory setting. Adherence to safety protocols and institutional guidelines is paramount when handling this hazardous material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its proper disposal critical?
This compound (also known as triphenylstibine oxide) is an organometallic compound.[1] It is recognized as a hazardous substance, and its improper disposal can lead to environmental contamination and potential health risks. Like other antimony compounds, it is classified as a "heavy metal" waste in many jurisdictions.[2]
Q2: What are the primary hazards associated with this compound?
This compound is toxic if swallowed, in contact with skin, or inhaled. It is also toxic to aquatic life with long-lasting effects. Upon heating to decomposition, it can emit toxic fumes of antimony oxides and carbon monoxide/dioxide.[3][4]
Q3: What is the recommended primary method for disposing of this compound waste?
The universally recommended method for the disposal of this compound waste is to engage a licensed and certified hazardous waste disposal company.[3] Do not attempt to dispose of this material through standard laboratory drains or as regular solid waste.
Q4: What personal protective equipment (PPE) should be worn when handling this compound waste?
Appropriate PPE is crucial to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles and, in some cases, a face shield.[5]
-
Hand Protection: Nitrile or neoprene gloves.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5]
-
Body Protection: A laboratory coat, with a flame-retardant coat recommended when handling larger quantities or when there is a risk of fire.[6]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-certified respirator with an appropriate cartridge is necessary.[3]
Q5: How should I store this compound waste before collection by a disposal service?
Store waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7] The waste containers must be clearly labeled as hazardous waste, indicating the contents (this compound) and associated hazards. Ensure containers are tightly sealed to prevent leaks or spills.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Accidental Spill of Solid this compound | Improper handling, container failure. | 1. Evacuate non-essential personnel from the immediate area. 2. Ensure proper PPE is worn before cleanup. 3. Gently sweep or scoop the solid material to avoid creating dust. 4. Place the spilled material into a designated, labeled hazardous waste container. 5. Clean the spill area with a suitable solvent (e.g., toluene, ether, chloroform, followed by soap and water), collecting all cleaning materials as hazardous waste.[8] 6. Report the spill to your institution's Environmental Health and Safety (EHS) department. |
| Accidental Release of a Solution Containing this compound | Improper handling, container failure. | 1. Control the source of the leak if it is safe to do so. 2. Contain the spill using absorbent materials (e.g., vermiculite, sand). 3. Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container. 4. Clean the spill area with an appropriate solvent and then with soap and water, collecting all cleaning materials as hazardous waste. 5. Notify your institution's EHS department. |
| The Waste Disposal Company Requires Information on the Waste Composition. | Standard procedure for safe handling and disposal. | Provide the Safety Data Sheet (SDS) for this compound. If it is a mixed waste, provide the approximate concentration of the antimony compound and the identity of the other components. Analytical methods such as atomic absorption spectrometry can be used to determine the antimony concentration if unknown.[9][10][11][12] |
Experimental Protocols for Waste Management
Disclaimer: The following protocols are for informational purposes and should be considered only after a thorough risk assessment and with the approval of your institution's safety officer. The primary and most highly recommended method of disposal is through a licensed professional service. These procedures are intended for the management of small quantities of waste at the laboratory scale and are not a substitute for professional disposal.
Protocol 1: Precipitation of this compound from Organic Solvents (Conceptual)
This protocol is adapted from methods used for analogous compounds, such as triphenylphosphine oxide, and would require validation for this compound. The principle is to convert the soluble organometallic oxide into an insoluble complex that can be separated from the solvent.
Materials:
-
Waste solution of this compound in a polar organic solvent (e.g., ethanol).
-
Zinc chloride (ZnCl₂) solution (e.g., 1.8 M in ethanol).
-
Anhydrous organic solvent for washing (e.g., acetone).
-
Appropriate filtration apparatus.
-
Labeled hazardous waste containers.
Procedure:
-
In a well-ventilated fume hood, transfer the waste solution containing this compound to a suitable reaction vessel.
-
Slowly add a solution of zinc chloride to the waste solution while stirring. A precipitate is expected to form.
-
Continue stirring for a designated period to ensure complete precipitation.
-
Separate the precipitate by filtration.
-
Wash the precipitate with a minimal amount of a suitable anhydrous organic solvent to remove any soluble impurities.
-
Collect the filtrate and the washings. This solution will have a reduced concentration of the antimony compound but should still be treated as hazardous waste.
-
Allow the collected precipitate to dry in the fume hood.
-
Package the dried precipitate (the zinc-triphenylantimony oxide complex) and the filtrate separately in clearly labeled hazardous waste containers for professional disposal.
Protocol 2: General Neutralization of Acidic or Basic Waste Streams Containing Antimony Compounds
This protocol is for aqueous waste streams that are acidic or basic and contain antimony compounds. The goal is to adjust the pH to a neutral range before collection for disposal. This does not remove the antimony but makes the waste stream less corrosive.
Materials:
-
Acidic or basic aqueous waste containing this compound.
-
Dilute acid (e.g., 1M HCl) or dilute base (e.g., 1M NaOH).
-
pH meter or pH indicator strips.
-
Stirring apparatus.
-
Labeled hazardous waste container.
Procedure:
-
Perform the neutralization in a fume hood, wearing appropriate PPE.
-
Place the waste solution in a large beaker and begin stirring.
-
Slowly add the neutralizing agent (dilute acid to a basic solution, or dilute base to an acidic solution) while monitoring the pH.
-
Continue adding the neutralizing agent until the pH is between 6 and 8.
-
Transfer the neutralized solution to a labeled hazardous waste container for collection and disposal.
Quantitative Data
The following table summarizes key properties of triphenylantimony and its oxide, which are relevant for handling and disposal.
| Property | Triphenylantimony | This compound | Reference |
| Molecular Formula | C₁₈H₁₅Sb | C₁₈H₁₅OSb | [8],[1] |
| Molecular Weight | 353.1 g/mol | 369.07 g/mol | [8],[1] |
| Appearance | Off-white to tan crystalline solid | White to off-white crystal/powder | [8],[1] |
| Solubility in Water | Insoluble | Insoluble | [8],[13] |
| Solubility in Organic Solvents | Soluble in benzene, toluene, petroleum, ethyl ether, and chloroform. Slightly soluble in ethanol. | Soluble in organic solvents. | [8],[1] |
| Incompatible Materials | Strong oxidizing agents | Oxidizing agents | [3], |
| Hazardous Decomposition Products | Antimony and its oxides, carbon monoxide, organic acid vapors. | Carbon dioxide, carbon monoxide. | [3], |
Visualizations
Diagram 1: General Workflow for this compound Waste Disposal
Caption: Standard procedure for safe disposal of this compound waste.
Diagram 2: Conceptual Workflow for Lab-Scale Precipitation
Caption: Conceptual workflow for the precipitation of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. antimony.com [antimony.com]
- 3. gelest.com [gelest.com]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uwlax.edu [uwlax.edu]
- 7. chemos.de [chemos.de]
- 8. pmcorganometallix.com [pmcorganometallix.com]
- 9. epa.gov [epa.gov]
- 10. standardmethods.org [standardmethods.org]
- 11. pjoes.com [pjoes.com]
- 12. Table 1.3, Analytical methods for the measurement of antimony or antimony chemical species in environmental or biological mediaa - Cobalt, Antimony Compounds, and Weapons-Grade Tungsten Alloy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. americanelements.com [americanelements.com]
Technical Support Center: Enhancing Char Formation with Triphenylantimony Oxide in Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing triphenylantimony oxide to enhance char formation in polymers.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation and analysis of this compound in polymer matrices.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Dispersion of this compound | 1. Inadequate Mixing: Insufficient shear forces during compounding. 2. Agglomeration of Particles: The fine powder may tend to clump together. 3. Incompatibility with Polymer Matrix: Poor wetting of the additive by the polymer. | 1. Optimize Mixing Parameters: Increase mixing speed, time, or temperature within the polymer's processing window. 2. Use a Dispersing Agent: Consider the use of a suitable coupling or dispersing agent to improve compatibility. 3. Masterbatch Preparation: Prepare a masterbatch of the polymer with a high concentration of this compound first, then dilute it with the neat polymer. |
| Inconsistent Flame Retardancy Performance | 1. Non-uniform Distribution: Uneven dispersion of this compound and/or the halogenated synergist. 2. Incorrect Additive Ratio: The synergistic effect is highly dependent on the ratio of this compound to the halogen source. 3. Degradation of Additives: Processing temperatures may be too high, causing degradation of the flame retardant additives. | 1. Verify Dispersion: Use techniques like Scanning Electron Microscopy (SEM) to assess the uniformity of the additive distribution. 2. Optimize Formulation: Systematically vary the ratio of this compound to the halogenated compound to find the optimal synergistic level.[1] 3. Review Processing Temperatures: Ensure the processing temperature is below the decomposition temperature of the additives. Thermogravimetric Analysis (TGA) can be used to determine these temperatures. |
| Reduced Mechanical Properties of the Polymer Composite | 1. High Additive Loading: Excessive amounts of filler can embrittle the polymer matrix. 2. Poor Interfacial Adhesion: Lack of strong interaction between the this compound particles and the polymer. 3. Polymer Degradation: High shear or temperature during compounding can lead to polymer chain scission. | 1. Optimize Loading Level: Determine the minimum effective concentration of this compound and its synergist. 2. Surface Modification: Consider surface treatment of the this compound to improve adhesion. 3. Monitor Processing Conditions: Use lower shear rates or processing temperatures if possible. Analyze the molecular weight of the polymer before and after processing to check for degradation. |
| Unexpected Thermal Behavior in TGA | 1. Interaction with Other Additives: Other fillers or stabilizers in the formulation may alter the decomposition profile. 2. Atmosphere Effects: The degradation pattern can differ significantly between inert (e.g., Nitrogen) and oxidative (e.g., Air) atmospheres. 3. Heating Rate: Different heating rates can shift the decomposition temperatures.[2] | 1. Analyze Individual Components: Run TGA on each component of the formulation separately to understand their individual thermal behavior. 2. Test under Relevant Atmosphere: Use an atmosphere that mimics the intended application environment or the standard testing conditions for flame retardancy. 3. Standardize Heating Rate: Use a consistent and reported heating rate for all comparative analyses. |
| Low Char Yield | 1. Insufficient Halogen Source: The formation of antimony trihalides, crucial for char promotion, is limited.[1] 2. Polymer Type: Some polymers are inherently less prone to charring. 3. Presence of Pro-degradative Additives: Certain additives might hinder the cross-linking reactions required for char formation. | 1. Ensure Adequate Halogen Content: Verify that a sufficient amount of a suitable halogenated synergist is present in the formulation. 2. Consider Polymer Blends: Blending with a polymer that has a higher char-forming tendency might be beneficial. 3. Review Formulation: Evaluate all components of the formulation for their potential impact on char formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances char formation?
A1: this compound works synergistically with halogenated compounds.[1] In the condensed phase (the solid polymer), it promotes the formation of a protective char layer.[3] During combustion, it reacts with hydrogen halides released from the halogenated synergist to form antimony trihalides (e.g., SbCl₃, SbBr₃).[1] These compounds can act as dehydrating agents, increasing the charring of the polymer.[1] This char layer acts as a physical barrier, insulating the underlying polymer from heat and limiting the supply of flammable gases.
Q2: Does this compound work as a flame retardant on its own?
A2: No, this compound has little to no flame retardant effect by itself. Its effectiveness relies on a synergistic interaction with a halogen source (e.g., chlorinated or brominated compounds).[1]
Q3: What is the role of this compound in the gas phase during combustion?
A3: In the gas phase, the antimony trihalides formed during combustion act as radical traps. They interrupt the exothermic chain reactions of combustion by scavenging highly reactive free radicals (like H• and OH•), thus inhibiting the flame.[1]
Q4: What are typical loading levels for this compound in a polymer formulation?
A4: The optimal loading level depends on the specific polymer, the type and amount of the halogenated synergist, and the desired level of flame retardancy. It is crucial to experimentally determine the most effective ratio. Generally, the amount of antimony oxide is about one-fourth to one-third of the chlorinated paraffin level.[4]
Q5: Can this compound be used with non-halogenated flame retardants?
A5: The primary synergistic mechanism of this compound is with halogenated compounds. While it might have some secondary effects, its main flame-retardant action will be significantly diminished without a halogen source. For non-halogenated systems, other synergistic agents are typically used.
Q6: How can I analyze the char formed in my experiments?
A6: Scanning Electron Microscopy (SEM) is an excellent technique to study the morphology of the char residue. A dense, continuous, and well-structured char is generally indicative of good flame retardant performance. The images can reveal the effectiveness of the additive in creating a protective layer.[5]
Data Presentation
The following tables summarize quantitative data on the effect of antimony oxides in enhancing the flame retardancy of various polymers.
Table 1: Effect of Antimony Trioxide on the Limiting Oxygen Index (LOI) and UL-94 Rating of Polypropylene (PP) Composites [3]
| Formulation | LOI (%) | UL-94 Rating |
| PP with APP/PER | 27.8 | - |
| PP with APP/PER/Sb₂O₃ (2 wt%) | 36.6 | V-0 |
| APP: Ammonium Polyphosphate, PER: Pentaerythritol |
Table 2: Flame Retardant Performance of Thermoplastic Polyurethane (TPU) Composites with Antimony Trioxide and Montmorillonite (MMT) Clay [6]
| Formulation | LOI (%) | UL-94 Rating |
| Pure TPU | - | - |
| TPU + 3% Plasticizer + 15% Sb₂O₃ | - | - |
| TPU + 3% Plasticizer + 15% Sb₂O₃ + 0.2% MMT | 26 | - |
| TPU + 3% Plasticizer + 15% Sb₂O₃ + 0.5% MMT | 29 | V-0 |
Table 3: Thermal Decomposition Data for PVC from Thermogravimetric Analysis (TGA)
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) |
| 1 | 250-350 | ~60 |
| 2 | 400-500 | ~25 |
| This data represents a typical decomposition profile for PVC and will be altered by the addition of flame retardants like this compound, which can increase the final char residue. |
Experimental Protocols
1. Protocol for Incorporation of this compound via Melt Blending
This protocol describes a general procedure for incorporating this compound into a thermoplastic polymer using a laboratory-scale internal mixer or twin-screw extruder.
-
Materials and Equipment:
-
Polymer resin (e.g., PVC, PE, PP, TPU)
-
This compound powder
-
Halogenated synergist (e.g., chlorinated paraffin, decabromodiphenyl ether)
-
Internal mixer (e.g., Brabender) or twin-screw extruder
-
Compression molding machine
-
Analytical balance
-
Drying oven
-
-
Procedure:
-
Drying: Dry the polymer resin and additives at an appropriate temperature for a sufficient time to remove any moisture (e.g., 80°C for 4 hours).
-
Premixing: Accurately weigh the polymer, this compound, and the halogenated synergist. Manually premix the components in a bag or container to ensure a homogenous feed.
-
Melt Compounding:
-
Set the temperature profile of the mixer or extruder according to the processing recommendations for the specific polymer.
-
Feed the premixed material into the compounding equipment.
-
Melt blend the materials for a specified time and at a set screw speed to ensure proper dispersion.
-
-
Sample Collection: Collect the compounded material as it exits the extruder or from the internal mixer.
-
Sample Preparation for Testing:
-
For flammability and mechanical testing, use a compression molding machine to prepare plaques or bars of the desired dimensions. Set the molding temperature and pressure according to the polymer's requirements.
-
Allow the molded samples to cool to room temperature before testing.
-
-
2. Protocol for Thermogravimetric Analysis (TGA)
This protocol outlines the steps for assessing the thermal stability and char yield of the polymer composites.
-
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Sample pans (e.g., alumina, platinum)
-
-
Procedure:
-
Sample Preparation: Cut a small, representative sample of the polymer composite (typically 5-10 mg).
-
Instrument Setup:
-
Place the sample in a tared TGA pan.
-
Load the pan into the TGA instrument.
-
Select the desired atmosphere (e.g., nitrogen for pyrolysis, air for oxidative degradation) and set the gas flow rate.
-
-
Thermal Program:
-
Set the temperature program. A typical program involves heating from room temperature to 600-800°C at a constant heating rate (e.g., 10 or 20°C/min).
-
-
Data Acquisition: Start the experiment and record the sample weight as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition (T_onset).
-
Determine the temperature of maximum weight loss (T_max).
-
Calculate the percentage of char residue at the final temperature.
-
-
Visualizations
References
Technical Support Center: Minimizing the Toxicity of Triphenylantimony Oxide in Research Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylantimony oxide. The information is designed to help minimize toxicity and ensure safe handling during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is toxic if swallowed, in contact with skin, or if inhaled[1]. It can cause skin and eye irritation[2]. The primary toxic effects are believed to stem from the antimony content, which can interfere with cellular metabolism. Chronic exposure may lead to respiratory irritation and gastrointestinal issues[2].
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Q3: How should I properly store this compound?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. It is also noted to be heat sensitive.
Q4: What are some less toxic alternatives to this compound?
A4: The suitability of an alternative depends on the specific application.
-
For Flame Retardancy: Alternatives to the related antimony trioxide include zinc borate, aluminum hydroxide (ATH), magnesium hydroxide (MDH), ammonium polyphosphate (APP), and various phosphorus-based compounds.
-
For Organic Synthesis: The choice of catalyst is highly reaction-dependent. Depending on the specific transformation, various catalysts based on less toxic metals like iron, copper, or zinc may be viable alternatives. Researchers should consult recent literature for catalysts specific to their desired reaction.
Troubleshooting Guides
Issue 1: Accidental Spill of this compound Powder
-
Problem: A small amount of this compound powder has been spilled on the laboratory bench.
-
Solution:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Containment: Gently cover the spill with a dry absorbent material like sand or vermiculite to prevent the powder from becoming airborne.
-
Collection: Carefully sweep the contained powder and absorbent material into a designated, labeled hazardous waste container. Avoid creating dust. A HEPA-filtered vacuum cleaner can be used for larger spills if available and approved for hazardous dust.
-
Decontamination: Wipe the spill area with a damp cloth (using a soap and water solution). Place the used cloth in the hazardous waste container.
-
Disposal: Dispose of the hazardous waste according to your institution's environmental health and safety guidelines.
-
Issue 2: Unexpected Cell Death in an In Vitro Experiment
-
Problem: Higher than expected cytotoxicity is observed in cell cultures treated with this compound.
-
Solution:
-
Verify Concentration: Double-check all calculations for the preparation of your stock and working solutions. Serial dilution errors are a common source of incorrect final concentrations.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line. Run a solvent-only control to confirm.
-
Assay Interference: Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., MTT reduction). Consider using a different cytotoxicity assay (e.g., LDH release, Trypan Blue exclusion) to confirm the results.
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Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to a toxic compound. The IC50 value can vary significantly between cell types. If possible, test a range of concentrations to determine the appropriate dose-response curve for your cell line.
-
Data Presentation: Cytotoxicity of Related Organometallic Compounds
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
| Triphenyltin(IV) compound 1 | MCF-7 | MTT | 48 | 0.131 |
| Triphenyltin(IV) compound 1 | HepG2 | MTT | 48 | 0.100 |
| Triphenyltin(IV) compound 2 | MCF-7 | MTT | 48 | 0.218 |
| Triphenyltin(IV) compound 2 | HepG2 | MTT | 48 | 0.211 |
Data is illustrative and sourced from studies on related organotin compounds. IC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Human cancer cell line (e.g., HeLa, HepG2, or MCF-7)
-
Complete cell culture medium
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96-well plates
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MTT solution (5 mg/mL in PBS, sterile filtered)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix gently with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specific time period to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Workflow for assessing the cytotoxicity and apoptotic effects of this compound.
Caption: Proposed pathway of this compound-induced apoptosis via oxidative stress.
Caption: Decision-making flowchart for the safe handling of this compound in a lab setting.
References
Best practices for storing and handling Triphenylantimony oxide to maintain purity
Technical Support Center: Triphenylantimony Oxide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound to maintain its purity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its purity?
A1: To maintain the purity of this compound, it is crucial to store it under appropriate conditions. The compound is sensitive to heat and moisture.[1] Recommended storage involves a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3] For optimal long-term stability, refrigeration is advised.[2] It should be kept in a tightly sealed container to prevent contamination and degradation.[3] Some suppliers also recommend storing it under an inert atmosphere.
Q2: What are the primary hazards associated with handling this compound?
A2: this compound is a toxic compound and should be handled with care. It is harmful if swallowed, inhaled, or in contact with skin. Acute exposure may lead to irritation of the skin, eyes, and respiratory tract.[4] Ingestion can cause serious health issues. Therefore, it is imperative to use appropriate personal protective equipment (PPE) when handling this compound.
Q3: What personal protective equipment (PPE) should be worn when working with this compound?
A3: When handling this compound, it is essential to wear appropriate PPE to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Q4: What materials are incompatible with this compound?
A4: this compound should be stored away from strong oxidizing agents.[3] Contact with these substances can lead to vigorous reactions and compromise the purity and safety of the compound.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC).[1][2] A reversed-phase HPLC method can be developed and validated to quantify the main compound and detect any impurities or degradation products.
Troubleshooting Guides
Problem 1: The this compound powder appears discolored or clumped.
-
Possible Cause: This may indicate degradation due to improper storage, such as exposure to moisture, light, or high temperatures.
-
Solution:
-
Do not use the material if its appearance has significantly changed.
-
Review your storage procedures to ensure they align with the recommended guidelines (cool, dry, dark, and tightly sealed).
-
If possible, re-test the purity of the material using a validated analytical method like HPLC.
-
Problem 2: Inconsistent results in experiments using this compound.
-
Possible Cause:
-
Impurity: The starting material may not be of the required purity for your specific application.
-
Degradation: The compound may have degraded during storage or handling.
-
Handling Error: Inconsistent weighing or transfer of the compound.
-
-
Solution:
-
Verify Purity: Check the certificate of analysis for the batch you are using. If in doubt, re-analyze the purity.
-
Fresh Sample: Use a fresh, properly stored sample of this compound.
-
Standardize Handling: Ensure consistent and precise handling procedures, including weighing and dissolution, for each experiment.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (some sources recommend 2-8°C) | To prevent thermal degradation. The compound is heat-sensitive.[1] |
| Humidity | Dry | To prevent hydrolysis and clumping. |
| Light | Dark (store in an opaque container) | To prevent light-induced degradation. |
| Atmosphere | Tightly sealed container (inert atmosphere recommended) | To prevent oxidation and contamination. |
| Incompatibilities | Away from strong oxidizing agents | To avoid hazardous reactions.[3] |
Experimental Protocols
Protocol: Purity Determination of this compound by HPLC
This protocol provides a general methodology for assessing the purity of this compound. Method validation according to ICH guidelines is recommended before routine use.[5][6]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water may be required for optimal separation. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.
-
Mandatory Visualization
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting inconsistent experimental results with this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ia800607.us.archive.org [ia800607.us.archive.org]
- 4. shenvilab.org [shenvilab.org]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dcvmn.org [dcvmn.org]
Validation & Comparative
A Comparative Guide to Triphenylantimony Oxide and Antimony Trioxide as Flame Retardant Synergists
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate flame retardant system is critical in the development of safe and reliable materials. Antimony compounds, particularly antimony trioxide (Sb₂O₃), have long been the industry standard as synergists with halogenated flame retardants. This guide provides a detailed comparison of the well-established antimony trioxide with triphenylantimony oxide, an organometallic alternative, focusing on their mechanisms, performance data, and the experimental protocols used for their evaluation.
Mechanism of Action: The Halogen-Antimony Synergy
Antimony compounds are not typically flame retardants on their own. Their efficacy is unlocked when paired with a halogen source (chlorinated or brominated compounds). The synergistic mechanism, which is well-documented for antimony trioxide, primarily occurs in the gas phase of a fire, with a secondary action in the solid phase.
-
Gas-Phase Inhibition (Radical Quenching): During combustion, the halogenated flame retardant decomposes and releases hydrogen halides (HX, where X is Cl or Br). Antimony oxide reacts with HX to form volatile antimony halides (SbX₃) and antimony oxyhalides (SbOX).[1] These dense gases are transported into the flame front. Here, they act as potent radical scavengers, interrupting the chain reactions of combustion by quenching high-energy free radicals like H• and OH•.[1][2] This "flame poisoning" effect is the primary mode of action.
-
Solid-Phase Action (Char Promotion): In the condensed phase (the polymer itself), the presence of antimony compounds can promote the formation of a protective char layer. This char acts as an insulating barrier, reducing the rate of heat transfer to the underlying material and limiting the release of flammable volatile gases.[3]
Performance Comparison: Antimony Trioxide vs. This compound
While both compounds function as antimony-based synergists, a direct quantitative comparison is challenging due to the limited availability of public, head-to-head experimental data for this compound. Antimony trioxide is the most widely used and studied synergist, providing a robust baseline for performance.[3]
Antimony Trioxide (Sb₂O₃)
Antimony trioxide is a highly effective synergist used across a wide range of polymers, including polypropylene (PP), polyvinyl chloride (PVC), and acrylonitrile butadiene styrene (ABS).[1] When combined with a halogenated flame retardant, it significantly improves key flame retardancy metrics.
This compound ((C₆H₅)₃SbO)
This compound is described as a high-performance organometallic flame retardant and catalyst. It is noted for its high thermal stability and solubility in organic solvents, making it suitable for use in plastics and textiles. While quantitative data is scarce, it is often qualitatively cited for its effectiveness and potentially lower toxicity compared to other antimony compounds.
Quantitative Data Summary
Table 1: Limiting Oxygen Index (LOI) and UL 94 Results for Polypropylene (PP) Composites
| Formulation (Content in wt%) | Synergist | LOI (%) | UL 94 Rating (3.2 mm) | Source(s) |
| PP + IFR¹ (25%) | None | 27.8 | V-1 | [4] |
| PP + IFR¹ (25%) + Sb₂O₃ (2%) | Antimony Trioxide | 36.6 | V-0 | [4] |
| PP + Chloroparaffin/ATO (2:1 ratio) | Antimony Trioxide | - | V-0 | [5] |
¹IFR: Intumescent Flame Retardant (Ammonium Polyphosphate/Pentaerythritol)
Table 2: Cone Calorimetry Data for Polypropylene (PP-g-MA¹) Composites at 35 kW/m²
| Formulation | Peak Heat Release Rate (pHRR) (kW/m²) | Time to Ignition (s) | Source(s) |
| Virgin Polymer | ~600 | 40 | [6] |
| Polymer + Sb₂O₃ + DB² | ~620 | - | [6] |
| Nanocomposite³ | ~330 | 55 | [6] |
| Nanocomposite³ + Sb₂O₃ + DB² | Significantly Reduced pHRR | - | [6] |
¹PP-g-MA: Polypropylene-graft-maleic anhydride ²DB: Decabromodiphenyl oxide ³Nanocomposite: PP-g-MA with organoclay
Note: The data illustrates a synergistic effect between antimony trioxide, a brominated flame retardant, and a nanocomposite filler, which is not observed in the virgin polymer.
Experimental Protocols
Reproducible and standardized testing is crucial for evaluating the performance of flame retardant systems. Below are the detailed methodologies for the key experiments cited.
Limiting Oxygen Index (LOI) - ASTM D2863
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support candle-like combustion of a material.
Methodology:
-
Specimen Preparation: A solid, self-supporting specimen of specified dimensions (typically a bar of 70-150 mm length, 10 mm width, and 4 mm thickness) is prepared.
-
Apparatus: The specimen is clamped vertically in the center of a heat-resistant glass column.
-
Gas Flow: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the column and flows upwards. The initial oxygen concentration is set based on the expected LOI of the material.
-
Ignition: The top edge of the specimen is ignited using a propane flame, which is then withdrawn.
-
Observation: The combustion behavior of the specimen is observed. The test is considered a "pass" if the flame self-extinguishes before a certain time or before burning a specified length of the specimen.
-
Oxygen Adjustment: The oxygen concentration is incrementally increased or decreased based on the result of the previous test. The procedure is repeated with new specimens until the critical oxygen concentration that just supports combustion is determined.
-
LOI Calculation: The LOI is expressed as the percentage of oxygen in the mixture at this critical concentration. A higher LOI value indicates better flame retardancy.
UL 94 Vertical Burn Test
This test assesses the burning behavior of a vertically oriented specimen after exposure to a small flame. It classifies materials as V-0, V-1, or V-2 based on their self-extinguishing properties and whether they drip flaming particles.
Methodology:
-
Specimen Preparation: A rectangular bar specimen (typically 125 mm x 13 mm, with a thickness not exceeding 13 mm) is prepared.
-
Apparatus: The specimen is clamped at its upper end, with the longitudinal axis vertical. A piece of dry absorbent cotton is placed 300 mm below the specimen.
-
Flame Application (First): A calibrated burner producing a 20 mm high blue flame is placed under the lower end of the specimen for 10 seconds and then removed.
-
First Observation: The duration of any flaming combustion (t1) is recorded.
-
Flame Application (Second): Immediately after the flaming ceases, the burner is placed under the specimen again for another 10 seconds and then removed.
-
Second Observation: The duration of flaming (t2) and glowing (t3) combustion is recorded. It is also noted whether any dripping particles ignite the cotton below.
-
Classification:
-
V-0: No specimen burns with flaming for more than 10 seconds after either flame application. Total flaming time for any set of 5 specimens does not exceed 50 seconds. No drips ignite the cotton.
-
V-1: No specimen burns with flaming for more than 30 seconds after either flame application. Total flaming time for any set of 5 specimens does not exceed 250 seconds. No drips ignite the cotton.
-
V-2: No specimen burns with flaming for more than 30 seconds after either flame application. Total flaming time for any set of 5 specimens does not exceed 250 seconds. Flaming drips that ignite the cotton are permissible.
-
Cone Calorimetry - ASTM E1354
The cone calorimeter is one of the most significant small-scale fire testing instruments. It measures various parameters, including the heat release rate (HRR), time to ignition, mass loss, and smoke production of a material when exposed to a specific level of radiant heat.
Methodology:
-
Specimen Preparation: A square specimen (typically 100 mm x 100 mm, up to 50 mm thick) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a specimen holder.
-
Apparatus: The specimen is placed on a load cell to continuously measure its mass. A truncated conical radiant heater is positioned above the specimen to apply a controlled heat flux (e.g., 35 or 50 kW/m²).
-
Ignition: An electric spark igniter is positioned over the specimen to ignite the flammable gases that are released as the material heats up. The time to sustained ignition is recorded.
-
Data Collection: As the specimen burns, the combustion products are collected by an exhaust hood. The system continuously measures the oxygen concentration in the exhaust gas.
-
Calculations: The heat release rate is calculated based on the principle of oxygen consumption—approximately 13.1 kJ of heat is released for every gram of oxygen consumed. Other parameters measured include:
-
Peak Heat Release Rate (pHRR): A key indicator of fire intensity.
-
Total Heat Released (THR): The total energy produced during combustion.
-
Mass Loss Rate (MLR): The rate at which the material is consumed.
-
Smoke Production: Measured via a laser system in the exhaust duct.
-
Conclusion
Antimony trioxide is a well-documented and highly effective flame retardant synergist, particularly when combined with halogenated compounds. Its mechanism of action, involving both gas-phase radical quenching and solid-phase char promotion, leads to significant improvements in the fire safety of polymers, as demonstrated by standard tests like LOI, UL 94, and cone calorimetry.
This compound is presented as a high-performance alternative, yet there is a notable lack of publicly available, direct comparative data to quantitatively assess its performance against antimony trioxide. While it may offer advantages in areas such as solubility and potentially lower toxicity, further independent studies with detailed experimental data are required to fully validate its position as a viable alternative or superior synergist in various polymer systems. For researchers and developers, this represents a significant data gap and an opportunity for further investigation.
References
A Comparative Analysis of Triphenylantimony Oxide and Triphenylphosphine Oxide as Catalysts for Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a detailed comparative study of two organometallic compounds, Triphenylantimony oxide and Triphenylphosphine oxide, evaluating their performance as catalysts in organic synthesis. While both compounds are oxides of triphenyl derivatives of pnictogen elements, their catalytic activities exhibit significant differences, particularly in oxidation reactions.
This comparative analysis delves into their respective catalytic efficiencies, highlighting their applications with supporting experimental data. A key focus is placed on the oxidation of α-hydroxy ketones, where a stark contrast in their catalytic capabilities is observed.
Performance in the Oxidation of Furoin to Furil
A notable example demonstrating the differing catalytic activities of these two compounds is the aerobic oxidation of furoin to furil, a reaction of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates.
This compound has been demonstrated to be a highly effective catalyst for this transformation. In a representative experiment, a solution of furoin and a catalytic amount of triphenylantimony in dichloromethane was stirred under an air atmosphere at room temperature. This process yielded furil in high purity and excellent yield.
In contrast, studies have shown that Triphenylphosphine oxide , along with other triphenyl derivatives of group 15 elements like triphenylarsine and triphenylbismuthane, exhibits no catalytic activity in the aerobic oxidation of benzoins, a class of compounds to which furoin belongs.[1] This lack of reactivity renders it unsuitable as a catalyst for this specific transformation.
Quantitative Data Summary
The following table summarizes the catalytic performance of this compound in the oxidation of furoin to furil. Due to its ineffectiveness, no corresponding data for Triphenylphosphine oxide is available for this reaction.
| Catalyst | Substrate | Product | Reaction Conditions | Yield (%) |
| Triphenylantimony | Furoin | Furil | Dichloromethane, Air, Room Temperature, 17 hours | 94 |
Experimental Protocol: Oxidation of Furoin to Furil using Triphenylantimony as a Catalyst
Materials:
-
Furoin
-
Triphenylantimony
-
Dichloromethane
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of furoin (500 mg, 2.6 mmol) and triphenylantimony (92 mg, 0.3 mmol) in dichloromethane (10 mL) was prepared in a suitable reaction vessel.
-
The reaction mixture was stirred under an air atmosphere at room temperature for 17 hours.
-
The progress of the reaction was monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (3:1), with an Rf value of 0.36 for the product.
-
Upon completion of the reaction, the solvent was removed under reduced pressure.
-
The crude product was purified by silica gel column chromatography using a hexane:ethyl acetate (3:1) solvent system.
-
The purified product, furil, was obtained as a yellow solid (466 mg, 94% yield).
Comparative Catalytic Mechanisms and Lewis Basicity
The difference in catalytic activity between this compound and Triphenylphosphine oxide can be attributed to their distinct electronic and structural properties. In the case of the aerobic oxidation of benzoins, the catalytic cycle is proposed to involve an oxidation-reduction cycle between the Sb(III) and Sb(V) species of the antimony catalyst.[1] The triphenylantimony acts as an oxygen shuttle, facilitating the transfer of atmospheric oxygen to the substrate.
While Triphenylphosphine oxide is a well-known Lewis base and is utilized as a catalyst or promoter in various other organic reactions, its basicity and the nature of the phosphorus-oxygen bond do not appear to be conducive to activating molecular oxygen in the same manner as its antimony counterpart for this specific type of oxidation.
Recent studies on the Brønsted basicity of triphenylpnictogen oxides have shown that this compound is a significantly stronger Brønsted base than Triphenylphosphine oxide. This enhanced basicity can be a crucial factor in its catalytic efficiency in base-catalyzed reactions.
Experimental Workflow: Catalytic Oxidation of Furoin
Caption: Workflow for the catalytic oxidation of furoin to furil.
Conclusion
In the context of aerobic oxidation of α-hydroxy ketones like furoin, this compound emerges as a superior and highly effective catalyst, while Triphenylphosphine oxide is found to be inactive. This stark difference underscores the importance of catalyst selection based on the specific reaction mechanism. While Triphenylphosphine oxide is a versatile Lewis base catalyst for a range of other transformations, its application does not extend to this particular oxidation reaction. The higher Brønsted basicity of this compound may contribute to its broader catalytic utility in certain reactions. Researchers and drug development professionals should consider these distinct catalytic profiles when designing synthetic routes that involve oxidation or other base-catalyzed steps.
References
A Comparative Guide to Antimony-Free Flame Retardants in Polymers
For Researchers, Scientists, and Product Development Professionals
The widespread use of antimony-based flame retardants, particularly antimony trioxide (Sb₂O₃), in synergistic combination with halogenated compounds, is well-established in the polymer industry. However, growing environmental and health concerns are driving a shift towards safer, antimony-free alternatives. This guide provides an objective comparison of the performance of prominent alternatives to antimony-based flame retardants, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and testing protocols.
Overview of Antimony-Based Flame Retardants and Their Alternatives
Antimony trioxide is not intrinsically a flame retardant but acts as a synergist with halogenated (chlorinated or brominated) compounds.[1][2] Its efficacy stems from a dual-action mechanism:
-
Gas Phase: In the presence of a halogen source, volatile antimony halides and oxyhalides are formed at high temperatures. These species act as radical scavengers in the flame, interrupting the exothermic processes of combustion.[1][2]
-
Condensed Phase: Antimony trioxide promotes the formation of a protective char layer on the polymer surface, which insulates the underlying material from heat and oxygen, thereby reducing the release of flammable volatiles.[1][3]
Despite their effectiveness, the potential health risks associated with antimony compounds have necessitated the development of viable alternatives. The most promising classes of antimony-free flame retardants include:
-
Phosphorus-Based Flame Retardants: This diverse group includes phosphates, phosphonates, and red phosphorus. They can act in both the gas and condensed phases.[1][4] In the condensed phase, they promote charring through dehydration and cross-linking.[5] In the gas phase, they can release phosphorus-containing radicals that quench the flame.[6]
-
Metal Hydroxides: Primarily Aluminum Trihydroxide (ATH) and Magnesium Hydroxide (MDH), these compounds function through the endothermic release of water vapor upon decomposition. This cools the polymer surface and dilutes the concentration of flammable gases and oxygen.[7][8]
-
Zinc Borate: This multifunctional additive works in both the condensed and gas phases. It releases water, promotes char formation, and can form a glassy protective layer.[9] In halogen-containing systems, it can also exhibit synergistic effects.[1]
-
Melamine-Based Flame Retardants: Melamine and its derivatives, such as melamine cyanurate and melamine polyphosphate, act primarily in the gas phase by releasing non-flammable gases (like nitrogen), which dilute the fuel/air mixture.[10] They also contribute to char formation.
Performance Comparison of Flame Retardants
The following tables summarize the quantitative performance of various flame retardants in different polymer matrices based on standard fire safety tests.
Table 1: Flame Retardant Performance in Polypropylene (PP)
| Flame Retardant System | Loading (%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Reference(s) |
| Pure PP | - | ~18 | No Rating | >1000 | [11] |
| Antimony Trioxide (Sb₂O₃) + Halogen | Varies | 25-35 | V-0 | Significantly Reduced | [12] |
| Ammonium Polyphosphate (APP) | 30 | 27.3 | V-1 | 295.8 | [13] |
| Expandable Graphite (EG) | 10 | 24.5 | V-2 | Reduced by 37% | [14] |
Table 2: Flame Retardant Performance in Polyethylene Terephthalate (PET)
| Flame Retardant System | Loading (%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | Reference(s) |
| Pure PET | - | ~21 | No Rating | High | [15] |
| Sodium Lignin Sulphonate (SLS) | 35 | 27 | - | - | [15] |
| Expandable Graphite (EG) + Nanoclay | Varies | 33 | V-0 | Reduced | [16] |
| Phosphorus-based FR | Varies | >28 | V-0 | Significantly Reduced | [15] |
Table 3: Flame Retardant Performance in Ethylene-Vinyl Acetate (EVA)
| Flame Retardant System | Loading (%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | Reference(s) |
| Pure EVA | - | ~19 | No Rating | High | [17] |
| Aluminum Trihydroxide (ATH) | 60 | >35 | V-0 | Significantly Reduced | [17][18] |
| Magnesium Hydroxide (MDH) | 60 | >35 | V-0 | Significantly Reduced | |
| ATH + Zinc Borate (11:1) | 60 | Increased | V-0 | Further Reduced | [17] |
Experimental Protocols
Limiting Oxygen Index (LOI) - ASTM D2863
The Limiting Oxygen Index test determines the minimum percentage of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.[10][19]
Procedure:
-
A small, vertically oriented test specimen is placed inside a transparent glass chimney.[20]
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.[20]
-
The top of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning is determined.[10]
UL-94 Flammability Test
The UL-94 standard includes several vertical and horizontal burn tests to classify the flammability of plastic materials.[3][4][21]
Vertical Burning Test (V-0, V-1, V-2):
-
A rectangular test specimen is held vertically at its top end.[22]
-
A burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.[22]
-
A second 10-second flame application is made once the afterflame from the first application ceases. The afterflame and afterglow times are recorded.[4]
-
The presence of flaming drips that ignite a cotton patch placed below the specimen is noted.[21]
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the dripping behavior.[3]
Horizontal Burning Test (HB):
-
A rectangular specimen is supported horizontally.[4]
-
A flame is applied to the free end for 30 seconds.
-
The burning rate of the specimen is measured between two marked points.[23]
-
A material is classified as HB if its burning rate is below a specified limit.[3]
Cone Calorimetry - ASTM E1354
The cone calorimeter is a bench-scale instrument that measures the heat release rate and other flammability characteristics of materials under controlled heat flux conditions.[2][24][25]
Procedure:
-
A flat specimen (typically 100mm x 100mm) is placed horizontally under a conical radiant heater.[2]
-
The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).
-
An electric spark igniter is used to ignite the gases evolved from the decomposing specimen.[26]
-
During the test, parameters such as time to ignition, heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), mass loss rate, and smoke production are continuously measured.[26] The heat release rate is calculated based on the principle of oxygen consumption, where approximately 13.1 kJ of heat is released for every gram of oxygen consumed.[27]
Visualizing Mechanisms and Workflows
Flame Retardant Mechanisms
The following diagrams illustrate the primary modes of action for the discussed flame retardant alternatives.
Caption: Flame retardancy mechanisms of common antimony-free alternatives.
Experimental Workflows
The logical flow of the key flammability tests is depicted below.
Caption: Standard experimental workflows for flammability testing.
Conclusion
The selection of an appropriate flame retardant is a complex decision that depends on the polymer type, processing conditions, performance requirements, and cost considerations. While antimony-based systems have historically been effective, a range of viable antimony-free alternatives now exists. Phosphorus-based compounds, metal hydroxides, and zinc borate, either alone or in synergistic combinations, offer effective flame retardancy through various mechanisms. This guide provides a foundational comparison to aid researchers and professionals in navigating the landscape of antimony-free flame retardant solutions and in selecting the optimal system for their specific application. Further research into synergistic blends and novel flame retardant chemistries continues to expand the possibilities for creating safer and more environmentally friendly polymeric materials.
References
- 1. Why Zinc Borate Has Flame Retardant Effect - News [oceanchemgroup.com]
- 2. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 3. specialchem.com [specialchem.com]
- 4. amade-tech.com [amade-tech.com]
- 5. Flame Retardant Mechanism of Phosphorus and Phosphorus Compounds - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. qingdaopengfeng.com [qingdaopengfeng.com]
- 9. bisleyinternational.com [bisleyinternational.com]
- 10. kiyorndlab.com [kiyorndlab.com]
- 11. Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 20. limitation oxygen index LOI ASTM D2863_Oxygen Index Apparatus (LOI)_UnitedTest - Material Testing Machine [unitedtest.com]
- 21. UL-94 | Vertical Flame Test | Horizontal Flame Test - ITA Labs - ITA Labs [italabs.co.uk]
- 22. boedeker.com [boedeker.com]
- 23. media.digikey.com [media.digikey.com]
- 24. researchgate.net [researchgate.net]
- 25. infinitalab.com [infinitalab.com]
- 26. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 27. multimedia.3m.com [multimedia.3m.com]
A Comparative Guide to Organoantimony Catalysts: Efficacy of Triphenylantimony Oxide in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis. Among the diverse array of catalysts, organoantimony compounds have carved a niche, particularly in oxidation reactions. This guide provides an in-depth comparison of the catalytic efficacy of triphenylantimony oxide against other prominent organoantimony catalysts. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in catalyst selection for their synthetic endeavors.
Catalytic Performance in the Oxidation of α-Hydroxy Ketones
The oxidation of α-hydroxy ketones to their corresponding α-diketones is a fundamental transformation in organic synthesis, yielding valuable building blocks for pharmaceuticals and other fine chemicals. This section compares the performance of various organoantimony catalysts in this key reaction.
While direct comparative studies detailing the catalytic performance of this compound are not abundant in publicly accessible literature, valuable insights can be drawn from the performance of closely related organoantimony(V) compounds and the parent triphenylantimony(III). The oxidation of benzoin to benzil serves as a representative example.
Table 1: Comparison of Catalysts in the Oxidation of α-Hydroxy Ketones
| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylantimony (Ph₃Sb) | Furoin | Air | Dichloromethane | Room Temp. | 17 | 94 | [Chem. Pharm. Bull. 2005, 53, 425] |
| Triphenylantimony Dibromide (Ph₃SbBr₂) | Benzoin | N-Bromosuccinimide | Acetonitrile | Reflux | 1 | 95 | [Chemistry Letters 1985, 14(10), 1577-1580] |
| Polymeric Triphenylstibine Oxide | α-Hydroxyketones | Oxygen | - | - | - | - | [Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis] |
Note: Direct quantitative data for this compound in this specific reaction was not available in the cited literature. The performance of triphenylantimony and triphenylantimony dibromide are presented as key comparators.
The data suggests that both triphenylantimony(III) and triphenylantimony(V) species are highly effective catalysts for the oxidation of α-hydroxy ketones, achieving high yields under relatively mild conditions. Triphenylantimony, in the presence of air, demonstrates the utility of Sb(III) compounds in aerobic oxidations. Triphenylantimony dibromide, a pentavalent species, showcases rapid and efficient oxidation in the presence of a co-oxidant. Polymeric triphenylstibine oxide has also been noted for its catalytic role in similar reactions, capitalizing on the oxidizing properties of oxygen.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of any catalytic system. Below are representative procedures for the oxidation of α-hydroxy ketones using organoantimony catalysts.
Protocol 1: Oxidation of Furoin to Furil using Triphenylantimony
Materials:
-
Furoin (500 mg, 2.6 mmol)
-
Triphenylantimony (92 mg, 0.3 mmol)
-
Dichloromethane (10 mL)
Procedure:
-
A solution of furoin and triphenylantimony in dichloromethane is prepared in a round-bottom flask.
-
The solution is stirred under an air atmosphere at room temperature for 17 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane:ethyl acetate = 3:1) to yield furil as a yellow solid.
(Source: TCI Practical Example, based on Chem. Pharm. Bull. 2005, 53, 425)
Protocol 2: General Procedure for the Oxidation of Benzoin to Benzil
While a specific protocol for this compound was not detailed in the searched literature, a general procedure for the oxidation of benzoin using other oxidizing systems can be adapted. For instance, the oxidation of benzoin is often accomplished using reagents like nitric acid or copper(II) salts. When employing an organoantimony catalyst, the choice of co-oxidant (e.g., N-bromosuccinimide, hydrogen peroxide, or air/O₂) and solvent would be critical parameters to optimize.
Mechanistic Insights: The Catalytic Cycle
The catalytic activity of organoantimony compounds in oxidation reactions hinges on the ability of the antimony center to cycle between different oxidation states, typically Sb(III) and Sb(V). This redox couple facilitates the transfer of oxygen from an oxidant to the substrate.
A proposed catalytic cycle for the oxidation of an α-hydroxy ketone by a pentavalent organoantimony species, such as triphenylantimony dibromide, is depicted below. It is assumed that this compound would follow a similar mechanistic pathway, involving the formation of an active Sb(V) species.
Caption: Proposed catalytic cycle for the oxidation of α-hydroxy ketones.
In this cycle, the active pentavalent antimony catalyst, represented as Ph₃Sb(V)X₂ (where X could be an oxide, halide, or other ligand), reacts with the α-hydroxy ketone substrate via ligand exchange to form an antimony(V) alkoxide complex. This complex then undergoes reductive elimination to yield the α-diketone product and the reduced triphenylantimony(III) species (triphenylstibine). The catalytic cycle is completed by the re-oxidation of the Sb(III) species back to the active Sb(V) state by an external oxidant, such as molecular oxygen.
Conclusion
This compound and related organoantimony compounds are highly effective catalysts for the oxidation of α-hydroxy ketones and other substrates. Their efficacy is rooted in the facile redox cycling of the antimony center. While direct comparative data for this compound is limited, the performance of analogous Sb(III) and Sb(V) catalysts demonstrates the potential of this class of compounds. The choice of the specific organoantimony catalyst, oxidant, and reaction conditions will ultimately depend on the substrate and desired outcome. Further research into the catalytic applications of this compound is warranted to fully elucidate its comparative advantages and expand its utility in synthetic chemistry.
Detecting Triphenylantimony Oxide: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise and accurate detection of organometallic compounds like Triphenylantimony oxide is crucial. This guide provides an objective comparison of the three primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The performance of each method is evaluated based on key validation parameters, with supporting experimental data drawn from studies on analogous compounds where direct data for this compound is unavailable.
Performance Comparison
The selection of an analytical method hinges on factors such as sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance characteristics of HPLC, GC-MS, and ICP-MS for the analysis of this compound and related organoantimony compounds.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS | ICP-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile/derivatized compounds, detection by mass-to-charge ratio. | Atomization and ionization of the sample, detection of elemental antimony isotopes. |
| Sample Volatility | Not required. | Required (or requires derivatization). | Not required. |
| Derivatization | Generally not required. | Often necessary to increase volatility. | Not required. |
| Selectivity | Moderate to high. | High. | Very high for elemental composition. |
| Sensitivity | µg/mL to ng/mL range. | ng/mL to pg/mL range. | pg/mL to fg/mL range. |
| Primary Application | Quantification, purity assessment. | Identification and quantification of volatile organometallics. | Ultra-trace elemental analysis and speciation. |
Table 2: Typical Validation Parameters
| Validation Parameter | HPLC-UV (for Triphenylphosphine oxide)[1] | GC-MS (for Organotins)[2] | HPLC-ICP-MS (for Antimony species) |
| Linearity (R²) | >0.999 | >0.995 | High linearity observed |
| Limit of Detection (LOD) | ~0.015 µg/mL | ~0.0001 mg/L (sample) | ~0.5 ng/L |
| Limit of Quantification (LOQ) | ~0.050 µg/mL | - | - |
| Accuracy (% Recovery) | 92 - 104.6% | 70 - 120% | >90% |
| Precision (%RSD) | < 2% | < 10% | 0.1 - 5.0% |
Note: Data for HPLC-UV is based on Triphenylphosphine oxide, a structurally similar compound, due to the lack of specific published validation data for this compound. Data for GC-MS is based on organotin compounds, which are frequently analyzed using this technique.
Experimental Protocols and Workflows
Detailed methodologies are essential for replicating and validating analytical results. Below are representative experimental protocols for each technique.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification and purity assessment of this compound.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: Ascentis Express C8 (or equivalent C18 column)[1].
-
Mobile Phase: Gradient mixing of an aqueous buffer (e.g., ammonium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile)[1].
-
Flow Rate: 0.8 mL/min[1].
-
Injection Volume: 10 µL[1].
-
Detection Wavelength: 210 nm[1].
-
Column Temperature: 20°C[1].
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for identifying and quantifying volatile organometallic compounds. This compound may require derivatization to enhance its volatility.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if necessary): React the sample with a derivatizing agent (e.g., NaBEt₄) to create a more volatile analyte. Extract the derivative into an organic solvent like isooctane[3].
-
Column: A low-polarity capillary column such as a Thermo Scientific TG-5HT or equivalent[3].
-
Injector: PTV splitless injection[3].
-
Oven Temperature Program: A gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 320°C) to separate compounds with different boiling points[3].
-
Carrier Gas: Helium or Hydrogen.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the target analyte and its fragments.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is the most sensitive technique for elemental analysis, capable of detecting antimony at ultra-trace levels. When coupled with HPLC, it allows for speciation analysis.
Experimental Protocol:
-
Instrumentation: ICP-MS system, often coupled with an HPLC for speciation.
-
Sample Preparation: Acid digestion is typically required to break down the sample matrix and convert all antimony to a measurable form. This can be done using a microwave digestion system with a mixture of nitric acid and other acids as needed[4].
-
Internal Standard: An internal standard (e.g., Indium) is often added to correct for matrix effects and instrumental drift[5].
-
Nebulizer: Introduces the liquid sample into the plasma.
-
Plasma: Argon plasma at ~6000-8000 K atomizes and ionizes the sample.
-
Mass Spectrometer: Separates the ions based on their mass-to-charge ratio. The isotopes of antimony (¹²¹Sb and ¹²³Sb) are monitored.
Conclusion
The choice of analytical method for the detection of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable technique for routine quantification and purity checks where high sensitivity is not the primary concern.
-
GC-MS provides excellent selectivity and sensitivity for volatile or derivatizable organoantimony compounds and is a powerful tool for identification.
-
ICP-MS offers unparalleled sensitivity for trace and ultra-trace elemental antimony analysis and is the method of choice when extremely low detection limits are required or when elemental speciation is of interest.
By understanding the principles, performance characteristics, and experimental workflows of each of these techniques, researchers can select the most appropriate method to achieve their analytical goals.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Inductively coupled plasma mass spectrometry method for plasma and intracellular antimony quantification applied to pharmacokinetics of meglumine antimoniate - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of using Triphenylantimony oxide in industrial applications
An Objective Guide to the Industrial Use of Triphenylantimony Oxide
For researchers and professionals in material science and drug development, selecting the right chemical precursors and additives is a critical decision governed by a balance of cost, performance, and safety. This compound (TPSO), an organometallic compound, finds its primary industrial utility as a high-performance flame retardant synergist and a catalyst in organic synthesis.[1] This guide provides a detailed cost-benefit analysis of this compound, comparing its performance and economic viability against common alternatives, supported by available data and standardized experimental protocols.
Cost-Benefit Analysis: A Quantitative Overview
The primary consideration for industrial application is often the cost-to-performance ratio. This compound is a specialty chemical, and its price reflects that. Below is a comparative summary of its cost against common alternative flame retardants.
Table 1: Cost Comparison of this compound and Alternatives
| Compound | Chemical Formula | Typical Use | Price (USD) | Purity/Notes |
| This compound | C₁₈H₁₅OSb | Synergist / Catalyst | ~$120.64 / g | ≥ 95% |
| Antimony Trioxide | Sb₂O₃ | Synergist | ~$21,910 - $64,908 / metric ton | Varies by region and quarter (2025 data). Price is highly volatile. |
| Zinc Borate | 2ZnO·3B₂O₃·3.5H₂O | Synergist / Smoke Suppressant | ~$5.75 - $6.22 / kg | Industrial Grade |
| Aluminum Trihydroxide (ATH) | Al(OH)₃ | Flame Retardant / Filler | ~$0.70 - $1.00 / kg | Varies by supplier and grade. |
Disclaimer: Prices are aggregated from various online suppliers (2025) and are subject to change based on market volatility, volume, and supplier. They should be used for comparative purposes only.
Performance Analysis in Key Applications
This compound's benefits are most evident in its two main applications: flame retardancy and catalysis.
Flame Retardancy
Like the more common antimony trioxide (Sb₂O₃), this compound is not a flame retardant on its own. Its efficacy comes from its synergistic interaction with halogenated compounds (chlorinated or brominated).[2][3][4]
Mechanism of Action:
-
Gas Phase Inhibition: During combustion, the halogenated compound releases hydrogen halides (e.g., HCl, HBr). This compound reacts with these to form volatile antimony halides (e.g., SbCl₃). These antimony compounds act as radical traps in the flame, interrupting the exothermic chain reactions of combustion.[2][4]
-
Solid Phase Charring: In the solid polymer phase, the antimony compound promotes the formation of a protective carbonaceous char layer.[2][4] This char acts as an insulating barrier, shielding the underlying material from heat and oxygen, thereby reducing the release of flammable volatiles.[4]
While specific comparative performance data for this compound is limited in publicly available literature, the performance of antimony trioxide, which functions via a similar mechanism, is well-documented and provides a benchmark for antimony-based synergists.
Table 2: Performance Data of Antimony Trioxide as a Synergist
| Polymer System | Flame Retardant System | LOI (%) | UL-94 Rating | Reference |
| Polypropylene (PP) | APP/PER/Sb₂O₃ (2 wt%) | 36.6 (from 27.8) | V-0 | [5] |
| Epoxy | Intumescent System + Sb₂O₃ (4 wt%) | 31 | V-0 | [6] |
| Epoxy | Sb₂O₃ Nanopowder (10 wt%) | Increased LOI, Self-Extinguishing | N/A | [7] |
LOI: Limiting Oxygen Index; APP: Ammonium Polyphosphate; PER: Pentaerythritol.
Comparison with Alternatives:
-
Antimony Trioxide (Sb₂O₃): The industry standard synergist. It is highly effective but faces scrutiny due to price volatility and potential health concerns, being classified as a suspected carcinogen.[8][9]
-
Zinc Borate: Often used as a partial or full replacement for antimony trioxide. It functions as a flame retardant, smoke suppressant, and char promoter. It can be more cost-effective than antimony compounds.[10][11]
-
Aluminum Trihydroxide (ATH) & Magnesium Hydroxide (MDH): These are halogen-free flame retardants that work by endothermically decomposing to release water vapor, which cools the material and dilutes flammable gases.[11] They are very cost-effective but require high loading levels (often >50% by weight), which can negatively impact the mechanical properties of the polymer. MDH has higher thermal stability than ATH, making it suitable for polymers processed at higher temperatures.
-
Phosphorus-Based Retardants: A halogen-free alternative that promotes char formation. These systems are known for producing less smoke compared to halogenated systems and are gaining traction due to environmental and safety advantages.[12]
Catalysis in Organic Synthesis
Triphenylantimony and its derivatives are effective catalysts and reagents in various organic reactions, valued for enabling specific chemical transformations.
-
Carbon-Carbon Bond Formation: Triphenylantimony is an efficient agent for C-phenylation in the Heck reaction. For example, in the presence of a palladium salt catalyst, it can be used to synthesize methyl cinnamate from methyl acrylate.[13]
-
Lewis Acid Catalysis: Organoantimony compounds can function as Lewis acids. Certain derivatives have been successfully used to catalyze reactions like the highly diastereoselective Mannich reaction to produce beta-amino ketones.[14]
-
Redox Catalysis: The ability of antimony to cycle between Sb(III) and Sb(V) oxidation states allows its use in redox catalysis, such as in the hydroboration of disulfides.[14]
The primary benefit of using organoantimony catalysts lies in their unique reactivity and selectivity, which can provide efficient routes to complex molecules that are valuable in pharmaceutical development and specialty chemicals.
Experimental Protocols
Accurate comparison requires standardized testing. Below are methodologies for key experiments cited in the evaluation of these materials.
Protocol 1: Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589-2
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to just support the combustion of a material. A higher LOI value indicates better flame resistance.
Methodology:
-
Specimen Preparation: Prepare a solid, self-supporting specimen, typically a bar with dimensions of 70-150 mm in length, 6.5 mm in width, and 3 mm in thickness.
-
Apparatus Setup: Place the specimen vertically in the center of a heat-resistant glass chimney.
-
Atmosphere Control: Introduce a controlled, upward-flowing mixture of oxygen and nitrogen into the base of the chimney. The flow rate is typically maintained at 40 ± 10 mm/s.
-
Ignition: Ignite the top of the specimen using a pilot flame (e.g., a propane torch). The ignition flame is applied and removed according to the standard's specifications.
-
Observation: Observe the combustion of the specimen. The test is considered a "pass" for a given oxygen concentration if, after ignition, the flame self-extinguishes before a specified length of the specimen is consumed (e.g., 50 mm) or before a specified time has elapsed (e.g., 180 seconds).
-
Determination of LOI: Systematically vary the oxygen concentration in subsequent tests to find the minimum concentration at which the material just sustains combustion. This value is reported as the LOI percentage.[15]
Protocol 2: UL-94 Vertical Burn Test
Standard: ANSI/UL 94
Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.
Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens (typically 125 mm x 13 mm) of a specified thickness. Condition the specimens for at least 48 hours at 23°C and 50% relative humidity.
-
Test Setup: Secure a specimen vertically using a clamp at its upper end. Place a layer of dry surgical cotton on a horizontal surface 300 mm below the specimen.
-
Flame Application: Apply a calibrated burner flame (20 mm high) to the center of the lower edge of the specimen for 10 seconds.[16]
-
First Observation: After 10 seconds, remove the flame and measure the after-flame time (t₁).
-
Second Flame Application: As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.
-
Second Observation: After the second application, remove the flame and measure the after-flame time (t₂) and the after-glow time (t₃).
-
Data Recording: Record t₁, t₂, t₃, whether the specimen burned up to the holding clamp, and whether any dripping particles ignited the cotton below.
-
Classification: Classify the material based on the results from five specimens according to the criteria in Table 3.
Table 3: UL-94 Vertical Burn Classifications
| Criteria | V-0 | V-1 | V-2 |
| After-flame time for each specimen (t₁ or t₂) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total after-flame time for 5 specimens (t₁ + t₂) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| After-flame plus after-glow time for each specimen (t₂ + t₃) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Drips ignite cotton? | No | No | Yes |
| Combustion up to the holding clamp? | No | No | No |
Protocol 3: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To measure the change in mass of a material as a function of temperature in a controlled atmosphere, indicating its thermal stability and decomposition profile.
Methodology:
-
Sample Preparation: Place a small, precisely weighed amount of the material (typically 5-10 mg) into a TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to create a non-oxidative atmosphere.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., from ambient to 600 °C or higher).[17]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%) are used as indicators of thermal stability.[18]
Decision-Making Workflow
The selection of an appropriate flame retardant is a multifactorial decision. The following diagram illustrates a logical workflow for this process.
Caption: Decision workflow for flame retardant selection.
Conclusion
This compound is a highly effective but costly organometallic compound for specialized industrial applications. As a flame retardant synergist , its performance is expected to be high, similar to other antimony compounds, but its cost is prohibitive for many bulk applications, making antimony trioxide, zinc borate, or mineral fillers like ATH and MDH more common choices. The final decision hinges on balancing the required flame retardancy standards against material costs and the potential impact on mechanical properties.
As a catalyst , its value lies in its ability to facilitate specific and efficient chemical reactions that are crucial in the synthesis of high-value products like pharmaceuticals and specialty polymers. In this context, its high cost can be justified by the efficiency and yield of the final product. For any application, a thorough cost-benefit analysis must weigh the upfront material cost against the performance gains, processing advantages, and final product value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. otechcompounds.com [otechcompounds.com]
- 10. chinacouplingagents.com [chinacouplingagents.com]
- 11. Antimony Prices Skyrocket, Antimony Trioxide Replaces Cost Reduction Plan - News [oceanchemgroup.com]
- 12. clariant.com [clariant.com]
- 13. researchgate.net [researchgate.net]
- 14. Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00332A [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. boedeker.com [boedeker.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Comparative Environmental Impact Assessment: Triphenylantimony Oxide vs. Zinc Borate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Environmental Impact
The selection of chemical compounds in industrial applications and drug development necessitates a thorough understanding of their environmental footprint. This guide provides a comparative environmental impact assessment of two widely used flame retardants, Triphenylantimony oxide and zinc borate. The following sections detail their ecotoxicological profiles, environmental fate, and the experimental protocols used for their assessment, presenting a clear, data-driven comparison to inform material selection and risk assessment processes.
Executive Summary
Both this compound and zinc borate present environmental concerns, particularly regarding aquatic toxicity. Zinc borate is classified as very toxic to aquatic life, with its environmental impact largely driven by its hydrolysis products, zinc hydroxide and boric acid. While specific quantitative ecotoxicity data for this compound is less readily available in public literature, safety data for the closely related compound, triphenylstibine, and general information for organoantimony compounds indicate high aquatic toxicity with long-lasting effects. The choice between these two substances should, therefore, involve careful consideration of their specific application, potential release scenarios, and the sensitivity of the receiving environment.
Quantitative Ecotoxicity Data
The following table summarizes the available quantitative data on the ecotoxicity of this compound and zinc borate. It is important to note that data for this compound is limited, and information for the related compound, triphenylstibine, is included as a proxy. The toxicity of zinc borate is largely attributed to its dissociation products in aqueous environments.
| Test Organism | Endpoint | This compound / Triphenylstibine | Zinc Borate / Dissociation Products | Reference |
| Daphnia magna (Water Flea) | 48h EC50 | Data not available | Very toxic to aquatic organisms | [1] |
| Fish (general) | 96h LC50 | Toxic to aquatic life with long lasting effects | Low to moderate toxicity | [2][3] |
| Algae | 72h EC50 | Data not available | Data not available | |
| Rat (oral) | LD50 | 183 mg/kg (Triphenylstibine) | >5000 mg/kg | [4] |
Note: The toxicity of zinc borate in aquatic environments is complex due to its low solubility and subsequent hydrolysis. The classification "very toxic to aquatic life" is based on the hazardous properties of its components.[1]
Environmental Fate and Transformation
The environmental behavior of these two compounds differs significantly, influencing their persistence and potential for exposure.
This compound
Organoantimony compounds, such as this compound, are generally not readily biodegradable.[5] Their environmental fate is influenced by processes like photodegradation and microbial degradation. The primary concern is their potential persistence and the toxicity of their degradation products. The triphenyl structure suggests that degradation may proceed through the cleavage of the antimony-carbon bonds, eventually leading to inorganic antimony species.
Zinc Borate
Zinc borate's primary environmental transformation is hydrolysis.[6][7][8][9] In the presence of water, it dissociates into zinc hydroxide and boric acid.[2][6][9] This process is crucial as it releases more mobile and bioavailable forms of zinc and boron into the environment. The mobility of the resulting zinc ions in soil is dependent on soil properties such as pH, clay content, and organic matter, with higher adsorption in alkaline soils.[10] Boric acid is expected to be more mobile in the water column.[2]
Signaling Pathways and Experimental Workflows
To visualize the key environmental processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Environmental Fate of Zinc Borate
Caption: Hydrolysis pathway of zinc borate in an aqueous environment.
General Environmental Fate of Organoantimony Compounds
Caption: General degradation pathways for this compound.
Standard Aquatic Ecotoxicity Testing Workflow
Caption: Workflow for standard aquatic ecotoxicity tests (OECD 201, 202, 203).
Experimental Protocols
The ecotoxicity data presented in this guide are typically generated following standardized test guidelines to ensure reproducibility and comparability. The most relevant protocols are those established by the Organisation for Economic Co-operation and Development (OECD).
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test exposes exponentially growing cultures of freshwater algae or cyanobacteria to the test substance in a nutrient-rich medium for 72 hours. The objective is to determine the concentration that inhibits growth by 50% (EC50) compared to a control group. The test is crucial for assessing the potential impact on primary producers in aquatic ecosystems.
OECD 202: Daphnia sp. Acute Immobilisation Test
This acute toxicity test evaluates the effects of a chemical on the mobility of Daphnia magna (water flea), a key indicator species in freshwater ecosystems. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the effective concentration that causes immobilization in 50% of the daphnids (EC50).
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a chemical that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period. Various fish species can be used, and the test provides a critical measure of acute toxicity to vertebrates in aquatic environments.
Conclusion
The environmental assessment of this compound and zinc borate reveals that both substances pose risks to the aquatic environment. Zinc borate's impact is primarily through its hydrolysis products, with established high toxicity to aquatic life. This compound, based on available data for related compounds, is also considered toxic to aquatic organisms with the potential for long-term effects. A significant data gap exists for the specific quantitative ecotoxicity of this compound, which hinders a direct and comprehensive comparison. Researchers and professionals are urged to consider these environmental profiles, particularly the high aquatic toxicity of both compounds, and to seek out more detailed substance-specific data when making decisions regarding their use. Prioritizing less hazardous alternatives and implementing stringent control measures to prevent environmental release are critical steps in mitigating the potential ecological impact of these flame retardants.
References
- 1. hbchemical.com [hbchemical.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Triphenylstibine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Biodegradation of triphenylmethane dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Zinc Borate Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mobility and leachability of zinc in two soils treated with six organic zinc complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Profile of Antimony Compounds for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of commonly researched antimony compounds: Antimony Potassium Tartrate, Antimony Trioxide, Sodium Stibogluconate, and Meglumine Antimoniate. The information presented is collated from various experimental studies to aid in the selection of appropriate compounds for research and development purposes.
Executive Summary
Antimony compounds exhibit a range of toxicological effects, with trivalent antimony generally considered more toxic than pentavalent forms.[1] The toxicity is also influenced by the solubility of the compound.[1] This guide delves into the cytotoxicity, genotoxicity, and apoptotic effects of these compounds, presenting available quantitative data, experimental methodologies, and associated signaling pathways.
Data Presentation
Cytotoxicity Data
The following table summarizes the available 50% inhibitory concentration (IC50) values for the selected antimony compounds across different cell lines as determined by the MTT assay. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Antimony Compound | Cell Line | IC50 Value | Reference |
| Meglumine Antimoniate | Leishmania tropica promastigotes | 15.4 µg/mL | [2] |
| Leishmania tropica amastigotes | 15.4 µg/mL | [2] | |
| Macrophage cells | 789.8 µg/mL (CC50) | [3] | |
| Leishmania major amastigotes | 46.17 µg/mL | [4] | |
| Sodium Stibogluconate | Leishmania donovani infected macrophages (cationic liposomal formulation) | 6.3 µM (lipid concentration) | [5] |
| Leishmania panamensis promastigotes | > 4,000 µg of Sb per mL (ether-extracted) | ||
| Leishmania panamensis amastigotes in macrophages | 10.3 µg of Sb per mL (ether-extracted) | ||
| Antimony Potassium Tartrate | Human myeloid leukemia (HL-60) cells | Not explicitly stated, but induced apoptosis | [6] |
| Human lymphoid malignant cells (Jurkat, Daudi) | Not explicitly stated, but inhibited cell growth | [7] | |
| Antimony Trioxide | Not available in the searched literature |
Genotoxicity Data
The genotoxic potential of antimony compounds has been evaluated using the Comet assay, with the "tail moment" being a quantitative measure of DNA damage.
| Antimony Compound | Cell/Tissue Type | Tail Moment/DNA Damage | Reference |
| Trivalent Antimony (Sb(III)) | Budding Yeast (Saccharomyces cerevisiae) | ~2-fold increase in tail moment | [8] |
| Antimony Trioxide | Blood lymphocytes from occupationally exposed workers | Significantly higher tail moment in FPG-treated cells (32.4 ± 16.3) compared to controls (24.4 ± 9.51) | [9] |
| Lung tissue of mice (in vivo) | Increased DNA damage detected by comet assay | [8] | |
| Meglumine Antimoniate | Leukocytes from BALB/c mice infected with Leishmania infantum | Induces DNA damage by oxidation of nitrogenous bases | [10][11] |
Apoptosis Data
Several antimony compounds have been shown to induce apoptosis, or programmed cell death. The following table summarizes qualitative and some quantitative findings from Annexin V-FITC/PI staining assays.
| Antimony Compound | Cell Line | Apoptotic Effect | Reference |
| Antimony Potassium Tartrate | Human myeloid leukemia (HL-60) cells | Induces apoptosis, associated with loss of mitochondrial potential and enhanced production of reactive oxygen species. | [6] |
| Human lymphoid malignant cells (Jurkat, Daudi) | Induces apoptosis dependent on caspase activity. | [7] | |
| Antimony Trioxide | Acute promyelocytic leukemia (APL) cells | Induces apoptosis, correlated with increased reactive oxygen species (ROS). | [12] |
| Sodium Stibogluconate | Not explicitly detailed in the context of apoptosis induction in the searched literature. | ||
| Meglumine Antimoniate | Not explicitly detailed in the context of apoptosis induction in the searched literature. |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the antimony compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[13]
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
The Comet assay is a sensitive technique for detecting DNA damage in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control samples.
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
DNA Unwinding: Place the slides in an alkaline or neutral electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as the tail length, DNA content in the tail, and the tail moment (tail length × percentage of DNA in the tail).[8][14]
Annexin V-FITC/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting and Washing: Collect the treated and control cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in a binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Signaling Pathways in Antimony-Induced Toxicity
Antimony Trioxide-Induced Apoptosis
Antimony trioxide has been shown to induce apoptosis through a signaling pathway involving the generation of Reactive Oxygen Species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) pathway.[12]
References
- 1. Sodium stibogluconate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. Cationic Liposomal Sodium Stibogluconate (SSG), a Potent Therapeutic Tool for Treatment of Infection by SSG-Sensitive and -Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium antimonyl tartrate induces reactive oxygen species-related apoptosis in human myeloid leukemic HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium antimonyl tartrate induces caspase- and reactive oxygen species-dependent apoptosis in lymphoid tumoral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complex Mechanisms of Antimony Genotoxicity in Budding Yeast Involves Replication and Topoisomerase I-Associated DNA Lesions, Telomere Dysfunction and Inhibition of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table E-3, Genotoxic DNA Damaging Effects of Antimony Compounds - Report on Carcinogens Monograph on Antimony Trioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. db.cngb.org [db.cngb.org]
- 12. Antimony trioxide-induced apoptosis is dependent on SEK1/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of comet assay parameters for estimation of genotoxicity by sum of ranking differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Triphenylantimony Oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous materials like triphenylantimony oxide are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a toxic substance that requires careful handling in a well-ventilated area, preferably under a chemical fume hood.[1][2] Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | To protect against splashes and dust. |
| Hand Protection | Nitrile rubber gloves with a minimum layer thickness of 0.11 mm.[3] | To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[3] |
| Body Protection | Protective clothing, such as a lab coat.[2] | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or exposure limits are exceeded.[4] | To prevent inhalation of toxic dust.[1][2] |
Procedural Guidance for Disposal
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[3][5] The following steps outline the process for preparing the waste for collection.
Step 1: Segregation and Labeling
-
Isolate this compound waste from other laboratory waste streams.
-
Keep the material in its original container if possible.[3]
-
If transferring to a new container, ensure it is suitable, tightly closed, and clearly labeled as "Hazardous Waste: this compound".[3]
Step 2: Waste Accumulation
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
Step 4: Spill Management In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, moisten the spilled solid material to prevent dust formation.[6]
-
Carefully sweep or shovel the material into a suitable, sealed container for disposal.[2][3] Avoid creating dust.[3]
-
Clean the spill area thoroughly with soap and water.[2]
-
Do not allow the spilled material or cleaning water to enter drains or surface waters.[3][7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Regulatory Considerations
Disposal of this compound must be in accordance with all applicable federal, state, and local regulations.[2] In the European Union, antimony compounds are classified as hazardous waste.[8] In the United States, the Environmental Protection Agency (EPA) lists certain antimony-containing wastes as hazardous.[9] It is the responsibility of the waste generator to ensure compliance with all relevant regulations.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. gelest.com [gelest.com]
- 6. nj.gov [nj.gov]
- 7. chemos.de [chemos.de]
- 8. unige.ch [unige.ch]
- 9. Documents Related to the Hazardous Waste Listing of Inorganic Chemical Manufacturing Wastes | Hazardous Waste | US EPA [19january2021snapshot.epa.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
